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  • Product: 2-Cyclopropyl-3-fluoroaniline
  • CAS: 2366994-64-9

Core Science & Biosynthesis

Foundational

Whitepaper: Physicochemical Profiling and Synthetic Methodologies of 2-Cyclopropyl-3-fluoroaniline

Executive Summary The rational design of small-molecule therapeutics increasingly relies on the precise spatial and electronic modulation of aromatic scaffolds. 2-Cyclopropyl-3-fluoroaniline (CAS: 2366994-64-9) has emerg...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of small-molecule therapeutics increasingly relies on the precise spatial and electronic modulation of aromatic scaffolds. 2-Cyclopropyl-3-fluoroaniline (CAS: 2366994-64-9) has emerged as a highly specialized building block in medicinal chemistry[1]. By strategically positioning a sterically constrained cyclopropyl group adjacent to a highly electronegative fluorine atom on an aniline core, chemists can finely tune the physicochemical properties of downstream active pharmaceutical ingredients (APIs). This technical guide explores the structural causality, pharmacological implications, and advanced synthetic methodologies required to handle and synthesize this critical intermediate.

Physicochemical Profiling and Structural Causality

The utility of 2-Cyclopropyl-3-fluoroaniline is rooted in the synergistic effects of its substituents. Table 1 summarizes its fundamental quantitative properties.

Table 1: Quantitative Physicochemical Data

PropertyValue
Chemical Name 2-Cyclopropyl-3-fluoroaniline
CAS Registry Number 2366994-64-9[1]
Molecular Formula C9H10FN[2]
Molecular Weight 151.18 g/mol [1]
SMILES Fc1cccc(N)c1C2CC2
Purity Standard (Commercial) ≥95% (typically verified via HPLC/NMR)[3]
Structural Motif Ortho-cyclopropyl, meta-fluoro substituted primary amine
The Causality of the Cyclopropyl and Fluoro Substituents

The inclusion of the cyclopropyl ring is not merely structural; it is a deliberate pharmacokinetic strategy. The cyclopropyl moiety exhibits unique electronic properties, including relatively short C-C and C-H bonds and enhanced π-characteristics due to its strained geometry[4].

  • Metabolic Stability: Unlike flexible alkyl chains (e.g., propyl or isopropyl groups) which possess vulnerable benzylic protons prone to Cytochrome P450-mediated oxidation, the enhanced s-character of the C-H bonds in the cyclopropyl ring makes them highly resistant to metabolic degradation[4].

  • pKa Modulation & Lipophilicity: The fluorine atom at the 3-position exerts a strong inductive electron-withdrawing effect (-I). This pulls electron density away from the aniline nitrogen, effectively lowering its pKa. A less basic amine reduces off-target binding (such as hERG channel liabilities) while the combination of fluorine and the lipophilic cyclopropyl group enhances blood-brain barrier (BBB) permeability[4].

Pharmacology Core 2-Cyclopropyl-3-fluoroaniline Scaffold Cyclo Cyclopropyl Group (ortho-position) Core->Cyclo Fluoro Fluorine Atom (meta-position) Core->Fluoro Metab Increased Metabolic Stability Cyclo->Metab Brain Enhanced Brain Permeability (BBB) Cyclo->Brain Fluoro->Metab pKa Modulated pKa & Lipophilicity Fluoro->pKa

Mechanistic pathways of structural features enhancing pharmacokinetic properties.

Advanced Synthetic Methodology: Suzuki-Miyaura Cross-Coupling

Synthesizing ortho-substituted anilines presents significant steric and electronic challenges. The most robust route to 2-Cyclopropyl-3-fluoroaniline is the Palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-bromo-3-fluoroaniline with cyclopropylboronic acid[5].

Causality Behind Experimental Choices

Standard palladium catalysts (e.g., Pd(PPh3)4) often fail here due to sluggish oxidative addition into the sterically encumbered, electron-rich C-Br bond. To overcome this, the protocol necessitates a highly active precatalyst system utilizing bulky, electron-rich phosphine ligands (such as SPhos or PCy3)[6]. These ligands increase the electron density at the palladium center, accelerating oxidative addition, while their steric bulk promotes the final reductive elimination step. A biphasic solvent system (Toluene/H2O) is utilized to dissolve the inorganic base (K3PO4) while keeping the organic substrates in the non-polar phase, which accelerates transmetalation while suppressing the protodeboronation of the sensitive cyclopropylboronic acid.

Synthesis A 2-Bromo-3-fluoroaniline (Starting Material) D Suzuki-Miyaura Cross-Coupling A->D B Cyclopropylboronic acid (Coupling Partner) B->D C Pd(OAc)2 & SPhos (Catalyst/Ligand) C->D E 2-Cyclopropyl-3-fluoroaniline (Target Product) D->E F Self-Validation: LC-MS & NMR E->F

Suzuki-Miyaura cross-coupling workflow for 2-Cyclopropyl-3-fluoroaniline synthesis.

Step-by-Step Experimental Protocol

Reagents Required:

  • 2-Bromo-3-fluoroaniline (1.0 equiv)[5]

  • Cyclopropylboronic acid (1.5 equiv)[5]

  • Palladium(II) acetate (Pd(OAc)2) (0.05 equiv)

  • SPhos ligand (0.10 equiv)

  • Potassium phosphate tribasic (K3PO4) (3.0 equiv)

  • Toluene / Deionized Water (3:1 ratio)

Procedure:

  • Reaction Setup & Degassing: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromo-3-fluoroaniline, cyclopropylboronic acid, and K3PO4. Causality: Using a 1.5x excess of the boronic acid compensates for any minor protodeboronation that occurs at elevated temperatures.

  • Catalyst Charging: Add Pd(OAc)2 and SPhos. Seal the flask with a rubber septum. Evacuate and backfill the flask with ultra-pure Argon three times. Causality: The active Pd(0) species is exquisitely sensitive to oxidation; rigorous deoxygenation prevents catalyst poisoning and black palladium precipitation.

  • Solvent Addition: Inject the degassed Toluene/H2O (3:1) mixture via syringe.

  • Thermal Activation: Heat the biphasic mixture to 95°C in an oil bath under vigorous stirring for 12-16 hours.

  • Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (EtOAc) and partition the layers. Extract the aqueous phase twice with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the target compound.

The Self-Validating System (In-Process Controls)

A scientifically rigorous protocol must prove its own success. Do not proceed to downstream API synthesis without validating the intermediate through the following self-contained checks:

  • LC-MS Tracking: Analyze the crude mixture. The protocol is validated if the isotopic doublet characteristic of the brominated starting material (m/z ~189/191) has disappeared, replaced by a dominant[M+H]+ peak at m/z 152.1 .

  • 1H NMR Confirmation: Dissolve the purified product in CDCl3. The structural integrity is validated by observing a highly shielded multiplet at δ 0.6–1.0 ppm (confirming the intact cyclopropyl ring) and a broad singlet at δ ~3.8 ppm integrating to 2 protons (confirming the primary aniline amine has not undergone unwanted side reactions).

Conclusion

2-Cyclopropyl-3-fluoroaniline is a masterclass in structural efficiency. By combining the metabolic stability and conformational rigidity of a cyclopropyl group with the electronic tuning of a fluorine atom, this intermediate enables the synthesis of highly potent, BBB-permeable, and metabolically resilient therapeutics. Mastering its synthesis via sterically-accommodating Suzuki-Miyaura coupling ensures high-fidelity access to this vital chemical space.

References

  • The Journal of Organic Chemistry. Rapidly Activating Pd-Precatalyst for Suzuki–Miyaura and Buchwald–Hartwig Couplings. ACS Publications. Available at: [Link]

Sources

Exploratory

A Guide to the Physicochemical Characterization of 2-Cyclopropyl-3-fluoroaniline

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Precise Molecular Measurement In the landscape of modern drug discovery and development, the precise characterization of n...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Precise Molecular Measurement

In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities is paramount. 2-Cyclopropyl-3-fluoroaniline, a substituted aromatic amine, represents a class of compounds with significant potential, owing to the unique physicochemical properties imparted by its cyclopropyl and fluorine substituents. The cyclopropyl moiety, for instance, is known to enhance metabolic stability and binding affinity, making it a valuable functional group in medicinal chemistry. This guide provides an in-depth exploration of two fundamental molecular attributes of 2-Cyclopropyl-3-fluoroaniline: its molecular weight and exact mass. Understanding the distinction between these values and the methodologies to determine them is critical for unambiguous compound identification, confirmation of synthesis, and fulfillment of regulatory requirements.

This document will delve into the theoretical underpinnings of these properties, provide a detailed protocol for their experimental determination using high-resolution mass spectrometry (HRMS), and contextualize their importance in the workflow of pharmaceutical research.

Core Concepts: Molecular Weight vs. Exact Mass

A common point of confusion in chemical analysis is the interchangeability of the terms "molecular weight" and "exact mass." While related, they are distinct concepts rooted in the isotopic composition of elements.

Molecular Weight (or Average Mass)

The molecular weight of a compound is calculated using the weighted average of the atomic masses of its constituent elements, taking into account the natural abundance of their stable isotopes. For example, carbon's atomic weight is approximately 12.011 amu because it is a mixture of ¹²C (˜98.9%) and ¹³C (˜1.1%). This value is invaluable for stoichiometric calculations in bulk chemical synthesis.

Exact Mass (or Monoisotopic Mass)

Conversely, the exact mass is the mass of a molecule calculated using the mass of the most abundant, stable isotope of each element. For 2-Cyclopropyl-3-fluoroaniline (C₉H₁₀FN), the exact mass is calculated using the masses of ¹²C, ¹H, ¹⁹F, and ¹⁴N. This value is what is measured by mass spectrometry and is a critical parameter for confirming the elemental composition of a molecule. High-resolution mass spectrometers can measure this value with exceptional precision, often to within a few parts per million (ppm).[1][2][3]

The chemical formula for 2-Cyclopropyl-3-fluoroaniline is C₉H₁₀FN . Based on this, we can calculate its molecular weight and exact mass.

PropertyValue
Molecular Formula C₉H₁₀FN
Molecular Weight 151.18 g/mol
Exact (Monoisotopic) Mass 151.07973 Da

Note: The molecular weight is calculated using the standard atomic weights of C (12.011), H (1.008), F (18.998), and N (14.007). The exact mass is calculated using the monoisotopic masses of ¹²C (12.000000), ¹H (1.007825), ¹⁹F (18.998403), and ¹⁴N (14.003074). Multiple isomers with the formula C9H10FN share this same exact mass.[4][5][6][7][8][9]

Experimental Determination of Exact Mass via High-Resolution Mass Spectrometry

The definitive method for determining the exact mass of a small molecule like 2-Cyclopropyl-3-fluoroaniline is High-Resolution Mass Spectrometry (HRMS). Instruments such as Time-of-Flight (TOF), Orbitrap, or Fourier-Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers provide the necessary mass accuracy and resolution to distinguish between compounds with the same nominal mass but different elemental formulas.[1][10]

The following protocol outlines a general procedure for the analysis of 2-Cyclopropyl-3-fluoroaniline using a Liquid Chromatography-Quadrupole Time-of-Flight (LC-QTOF) mass spectrometer with an Electrospray Ionization (ESI) source.

Protocol: Exact Mass Determination by LC-HRMS

1. Sample Preparation:

  • Prepare a stock solution of 2-Cyclopropyl-3-fluoroaniline in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • From the stock solution, prepare a dilute working solution (e.g., 1 µg/mL) in the mobile phase to be used for the LC separation.

2. Liquid Chromatography (LC) Parameters:

  • Column: A standard C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to ensure the analyte is well-retained and elutes as a sharp peak (e.g., 5-95% B over 5 minutes).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 1-5 µL.

3. High-Resolution Mass Spectrometry (HRMS) Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), positive ion mode. Organic amines like aniline derivatives readily form [M+H]⁺ ions.

  • Capillary Voltage: 3.5 - 4.0 kV.

  • Source Temperature: 120 °C.

  • Gas Flow (Nebulizer): Set according to manufacturer recommendations.

  • Mass Range: 50 - 500 m/z.

  • Acquisition Mode: Full scan MS.

  • Calibration: Perform an external calibration of the instrument according to the manufacturer's protocol. For the highest accuracy, use an internal calibrant or "lock mass" that is introduced concurrently with the sample.[11]

4. Data Analysis:

  • Extract the mass spectrum for the chromatographic peak corresponding to 2-Cyclopropyl-3-fluoroaniline.

  • Identify the [M+H]⁺ ion. Its measured m/z value should be approximately 152.0870.

  • Use the instrument's software to calculate the neutral mass from the measured m/z of the [M+H]⁺ ion.

  • Compare the experimentally determined exact mass to the theoretical exact mass of C₉H₁₀FN (151.07973 Da).

  • The mass accuracy should be calculated in parts per million (ppm) and should ideally be below 5 ppm to confidently confirm the elemental composition.

Workflow Diagram

G cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms HRMS Detection cluster_data Data Analysis prep1 Dissolve sample in Methanol/Acetonitrile (1 mg/mL) prep2 Dilute to 1 µg/mL in mobile phase prep1->prep2 lc1 Inject sample onto C18 column prep2->lc1 Introduce sample lc2 Gradient elution with Water/Acetonitrile (0.1% Formic Acid) lc1->lc2 ms1 Electrospray Ionization (ESI+) lc2->ms1 Eluted analyte ms2 Mass Analysis (e.g., QTOF) ms1->ms2 ms3 Detect [M+H]⁺ ion ms2->ms3 data1 Extract mass spectrum ms3->data1 Raw data data2 Calculate neutral mass data1->data2 data3 Compare experimental vs. theoretical exact mass data2->data3 data4 Confirm formula (mass accuracy < 5 ppm) data3->data4

Caption: Workflow for the determination of the exact mass of 2-Cyclopropyl-3-fluoroaniline.

Conclusion: Foundational Data for Drug Development

The precise determination of molecular weight and, more critically, the exact mass of 2-Cyclopropyl-3-fluoroaniline provides the foundational data upon which all subsequent research and development activities are built. An accurate mass measurement serves as an unambiguous confirmation of the molecular formula, ensuring the identity and purity of the synthesized compound. This confidence is essential for interpreting biological activity data, understanding metabolic pathways, and compiling the comprehensive data package required for regulatory submissions. As a Senior Application Scientist, I assert that rigorous adherence to these fundamental analytical principles is not merely a procedural step but a cornerstone of scientific integrity and success in the pharmaceutical industry.

References

  • What Is High-Resolution Mass Spectrometry in the Determination of Molecular Formulas?. (n.d.).
  • 13.4: High-Resolution Mass Spectrometry Can Reveal Molecular Formulas. (2014, August 18). Chemistry LibreTexts.
  • Molecular Formula Identification using High Resolution Mass Spectrometry. (n.d.).
  • High Resolution Mass Spectrometry (Edexcel International A Level (IAL) Chemistry): Revision Note. (2025, January 8). Save My Exams.
  • Methodology for Accurate Mass Measurement of Small Molecules. (n.d.). The Royal Society of Chemistry.
  • 11.10: Determination of the Molecular Formula by High Resolution Mass Spectrometry. (2020, May 30). Chemistry LibreTexts.
  • C9H10FN - Explore. (n.d.). PubChemLite.
  • 6-fluoro-1,2,3,4-tetrahydroisoquinoline (C9H10FN). (n.d.). PubChemLite.
  • 8-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride (C9H10FN). (n.d.). PubChemLite.
  • 7-fluoro-1,2,3,4-tetrahydroquinoline (C9H10FN). (n.d.). PubChemLite.
  • 7-fluoro-1,2,3,4-tetrahydroisoquinoline (C9H10FN). (n.d.). PubChemLite.
  • 5-fluoro-1,2,3,4-tetrahydroisoquinoline (C9H10FN). (n.d.). PubChemLite.

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 2-Cyclopropyl-3-fluoroaniline via Suzuki-Miyaura Cross-Coupling

Target Audience: Synthetic Chemists, Process Researchers, and Medicinal Chemistry Professionals Introduction and Strategic Rationale Fluorinated cyclopropyl anilines are highly valued building blocks in modern drug disco...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Medicinal Chemistry Professionals

Introduction and Strategic Rationale

Fluorinated cyclopropyl anilines are highly valued building blocks in modern drug discovery, often utilized to impart metabolic stability and unique conformational constraints in small-molecule APIs[1]. The synthesis of 2-Cyclopropyl-3-fluoroaniline (CAS: 2366994-64-9) presents a specific strategic challenge: the cross-coupling of an sp³-hybridized alkyl boronic acid with an electron-deficient, sterically hindered ortho-substituted aryl halide.

To achieve this, the Suzuki-Miyaura cross-coupling of 2-bromo-3-fluoroaniline with cyclopropylboronic acid is the most robust pathway[2]. However, alkyl boronic acids like cyclopropylboronic acid (CAS: 411235-57-9) undergo transmetalation slower than their aryl counterparts and are prone to protodeboronation. To counteract this, our protocol leverages a highly active catalyst system comprising Palladium(II) acetate ( Pd(OAc)2​ ) and the bulky, electron-rich ligand Tricyclohexylphosphine ( PCy3​ ). The electron-rich nature of PCy3​ accelerates the oxidative addition into the C-Br bond, while its significant steric bulk drives the challenging reductive elimination step to release the cyclopropyl-aryl product[3]. The inclusion of water in the biphasic Toluene/ H2​O solvent system is critical, as it accelerates the reaction by facilitating the dissolution of the inorganic base ( K3​PO4​ ) and the formation of the reactive boronate species[3].

Mechanistic Workflow and Process Diagram

The following diagram illustrates the catalytic cycle and the operational workflow, ensuring a self-validating process from reaction setup to final purification.

G SM Starting Materials 2-Bromo-3-fluoroaniline + Cyclopropylboronic Acid OxAdd Oxidative Addition (Pd insertion into C-Br) SM->OxAdd Cat Catalyst Activation Pd(OAc)2 + PCy3 -> Pd(0) Cat->OxAdd Active Pd(0) Trans Transmetalation (Boronate + Pd-Complex) OxAdd->Trans RedElim Reductive Elimination (Product Release) Trans->RedElim RedElim->OxAdd Pd(0) Regeneration Prod Crude Mixture 2-Cyclopropyl-3-fluoroaniline RedElim->Prod Workup Biphasic Workup (EtOAc / Brine Wash) Prod->Workup Purif Silica Gel Chromatography (Hexanes/EtOAc) Workup->Purif Pure Purified Product >98% HPLC Purity Purif->Pure

Catalytic cycle and workflow for the Suzuki-Miyaura synthesis of 2-Cyclopropyl-3-fluoroaniline.

Quantitative Reaction Parameters

The following stoichiometry is optimized for a 10 mmol scale reaction. The slight excess of cyclopropylboronic acid compensates for potential protodeboronation during the heating phase.

Reagent / SolventRoleMW ( g/mol )EquivalentsAmount
2-Bromo-3-fluoroanilineElectrophile190.011.001.90 g (10.0 mmol)
Cyclopropylboronic acidNucleophile85.901.301.12 g (13.0 mmol)
Pd(OAc)2​ Pre-catalyst224.500.05112 mg (0.5 mmol)
Tricyclohexylphosphine ( PCy3​ )Ligand280.430.10280 mg (1.0 mmol)
Potassium phosphate ( K3​PO4​ )Base212.273.006.37 g (30.0 mmol)
TolueneSolvent (Organic)92.14N/A30.0 mL
Deionized WaterSolvent (Aqueous)18.02N/A3.0 mL

Step-by-Step Experimental Protocol

Phase 1: Preparation and Rigorous Degassing

Causality Note: Palladium(0) intermediates are highly sensitive to oxidation. Rigorous deoxygenation of the solvent system is non-negotiable to prevent catalyst deactivation and homocoupling side reactions.

  • Equip a 100 mL two-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a rubber septum.

  • Add 2-bromo-3-fluoroaniline (1.90 g, 10.0 mmol) and cyclopropylboronic acid (1.12 g, 13.0 mmol) to the flask.

  • Add Toluene (30.0 mL) and Deionized Water (3.0 mL) to the mixture.

  • Sparge the biphasic mixture with ultra-pure Argon or Nitrogen gas for a minimum of 15 minutes by submerging a long needle directly into the liquid phase while stirring gently.

Phase 2: Catalyst Introduction and Reaction Execution

Causality Note: K3​PO4​ is added after initial degassing to prevent premature base-catalyzed degradation of the boronic acid before the active Pd(0) complex is fully formed. 5. Briefly remove the septum under a positive flow of inert gas and rapidly add Pd(OAc)2​ (112 mg, 0.5 mmol), PCy3​ (280 mg, 1.0 mmol), and anhydrous K3​PO4​ (6.37 g, 30.0 mmol). 6. Replace the septum, re-establish the inert atmosphere, and heat the reaction mixture to 100 °C using a pre-heated oil bath or heating block. 7. Stir vigorously at 100 °C for 12 to 16 hours. 8. Self-Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc 4:1) or LC-MS. The reaction is deemed complete when the starting material peak (2-bromo-3-fluoroaniline) is consumed (>95% conversion).

Phase 3: Quenching, Workup, and Purification
  • Cool the reaction mixture to ambient temperature.

  • Dilute the mixture with Ethyl Acetate (50 mL) and Deionized Water (30 mL). Transfer to a separatory funnel.

  • Separate the phases. Extract the aqueous layer with additional Ethyl Acetate (2 × 25 mL).

  • Combine the organic extracts and wash sequentially with saturated aqueous NaHCO3​ (30 mL) and brine (30 mL).

  • Dry the organic phase over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure to yield the crude product as a dark oil.

  • Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of Hexanes to 10% Ethyl Acetate in Hexanes.

  • Pool the product-containing fractions (identified via UV activity and appropriate Rf) and concentrate in vacuo to afford 2-Cyclopropyl-3-fluoroaniline.

References

  • Li, Audrey Yun. "Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions". audreyli.com. Available at: [Link][3]

  • Organic Process Research & Development (ACS Publications). "Microtiter Plate (MTP) Reaction Screening and Optimization of Surfactant Chemistry: Examples of Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings in Water". acs.org. Available at:[Link][2]

Sources

Application

Application Note: 2-Cyclopropyl-3-fluoroaniline as a Strategic Building Block in Small Molecule Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocols Introduction & Strategic Rationale In contemporary medicinal chemistr...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocols

Introduction & Strategic Rationale

In contemporary medicinal chemistry, the strategic incorporation of conformationally restricted aliphatic rings and halogen atoms is a proven method for optimizing the pharmacokinetic and pharmacodynamic profiles of small molecules[1]. 2-Cyclopropyl-3-fluoroaniline (CAS: 2366994-64-9) has emerged as a highly specialized building block, particularly in the development of targeted cancer therapies such as kinase inhibitors[2][3].

The utility of this specific isomer lies in the synergistic effects of its three core functional groups:

  • The Aniline Moiety: Serves as a versatile synthetic handle for cross-coupling and urea formation, while acting as a critical hydrogen-bond donor to the ATP-binding pocket (hinge region) of kinases[4].

  • The 2-Cyclopropyl Group: Provides steric bulk that forces the aromatic ring out of coplanarity with attached pharmacophores. This conformational restriction reduces the entropic penalty upon target binding and increases lipophilicity without disproportionately inflating the molecular weight[1][5].

  • The 3-Fluoro Substituent: Modulates the electron density of the ring, lowering the pKa of the amine to reduce hERG liabilities. Furthermore, it acts as a metabolic shield, blocking cytochrome P450-mediated oxidation at the vulnerable meta-position[5][6].

G A 2-Cyclopropyl- 3-fluoroaniline B Aniline (NH2) H-bond Donor A->B C 3-Fluoro Group Metabolic Blocker A->C D 2-Cyclopropyl Steric Shielding A->D E Kinase Hinge Binding B->E F Increased Half-Life C->F G Target Selectivity D->G

Structural contributions of 2-cyclopropyl-3-fluoroaniline in drug design.

Physicochemical & Structural Data

To effectively utilize 2-cyclopropyl-3-fluoroaniline in fragment-based or traditional drug discovery, understanding its baseline physicochemical properties is essential. The low molecular weight of this building block ensures that downstream elaboration maintains optimal ligand efficiency[7].

Table 1: Fundamental Properties
PropertyValueRationale / Impact in Synthesis
CAS Number 2366994-64-9Unique identifier for procurement and regulatory tracking[2][8].
Molecular Formula C9H10FNProvides a low-molecular-weight starting point for complex scaffolds[2].
Molecular Weight 151.18 g/mol Preserves ligand efficiency (LE) during multi-step drug assembly[7].
Physical State Liquid (typical for fluoroanilines)Requires careful handling; liquid state facilitates precise volumetric dosing[9].
Table 2: Pharmacokinetic Contributions of Structural Moieties
Structural MotifPrimary Function in Drug DesignCausality in Lead Optimization
Primary Aniline Hinge-region bindingActs as a critical hydrogen bond donor/acceptor in kinase ATP pockets[4].
Ortho-Cyclopropyl Conformational restrictionForces the aromatic ring out-of-plane, reducing entropy penalty upon binding[1].
Meta-Fluorine Metabolic shieldingBlocks CYP450 oxidation, lowers amine pKa, and improves membrane permeability[5][6].

Experimental Protocols: Self-Validating Synthetic Workflows

As a Senior Application Scientist, I emphasize that successful methodology relies on understanding the why behind each step. The following protocols are designed as self-validating systems, ensuring that intermediate success can be quantitatively and qualitatively verified before proceeding.

Protocol A: Synthesis of 1-(2-Cyclopropyl-3-fluorophenyl)-3-(heteroaryl)urea

Ureas are privileged pharmacophores in multi-kinase inhibitors (e.g., lenvatinib and sorafenib analogs)[10][11]. This protocol details the coupling of 2-cyclopropyl-3-fluoroaniline with a heteroaryl isocyanate.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve the heteroaryl amine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

    • Causality: Anhydrous conditions are mandatory to prevent the premature hydrolysis of the highly reactive isocyanate intermediate into a symmetric urea byproduct.

  • Isocyanate Formation: Add triethylamine (3.0 eq) followed by the dropwise addition of triphosgene (0.35 eq) at 0 °C. Stir for 30 minutes.

    • Causality: Triphosgene is a safer, solid alternative to phosgene gas. The 0 °C temperature suppresses exothermic side reactions and prevents the degradation of the heteroaryl ring.

  • Aniline Addition: Slowly add 2-cyclopropyl-3-fluoroaniline (1.1 eq) to the reaction mixture and allow it to warm to room temperature over 2 hours.

    • Causality: The ortho-cyclopropyl group introduces steric hindrance, which inherently slows the nucleophilic attack of the amine. Allowing the reaction to warm to room temperature provides the necessary kinetic energy to drive the reaction to completion.

  • Validation Checkpoint (Self-Validation): Monitor via TLC (Hexanes/EtOAc 1:1). The disappearance of the highly UV-active aniline spot and the formation of a lower-Rf product spot validates the conversion. Additionally, a white precipitate (the urea product) often forms, serving as a visual indicator of success.

  • Workup: Quench with saturated aqueous NaHCO3, extract with DCM, dry over MgSO4, and concentrate under reduced pressure.

Protocol B: Buchwald-Hartwig Cross-Coupling for N-Aryl Heterocycles

Forming secondary amines by coupling anilines to heteroaryl halides (e.g., chloropyrimidines) is a cornerstone reaction in synthesizing targeted cancer therapies[4].

G Step1 1. Reagent Assembly Ar-Cl + Aniline + Pd-Cat + Base Step2 2. Degassing (Ar/N2) Prevent Catalyst Oxidation Step1->Step2 Step3 3. Thermal Activation (90°C) Initiate Catalytic Cycle Step2->Step3 Step4 4. Reaction Monitoring LC-MS / TLC Validation Step3->Step4 Step5 5. Workup & Purification Filtration & Chromatography Step4->Step5

Self-validating Buchwald-Hartwig cross-coupling synthetic workflow.

Step-by-Step Methodology:

  • Assembly: In an oven-dried Schlenk flask, combine the heteroaryl chloride (1.0 eq), 2-cyclopropyl-3-fluoroaniline (1.2 eq), Pd2(dba)3 (0.05 eq), Xantphos (0.1 eq), and Cs2CO3 (2.0 eq) in anhydrous 1,4-dioxane.

    • Causality: Xantphos is selected as the ligand because its wide bite angle is highly effective for coupling sterically hindered primary amines (due to the ortho-cyclopropyl group) while suppressing competitive β-hydride elimination.

  • Degassing: Sparge the mixture with Argon for 15 minutes.

    • Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) species to an inactive Pd(II) state, which would prematurely terminate the catalytic cycle.

  • Thermal Activation: Seal the flask and heat to 90 °C for 12 hours.

    • Causality: The oxidative addition of the heteroaryl chloride to the Pd(0) complex requires thermal activation. 90 °C is optimal for dioxane without causing thermal degradation of the cyclopropyl ring.

  • Validation Checkpoint (Self-Validation): Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The presence of a dominant peak at the expected [M+H]+ mass, coupled with the complete consumption of the heteroaryl chloride, confirms the successful reductive elimination step of the catalytic cycle.

  • Purification: Filter the crude mixture through a pad of Celite to remove the palladium black and inorganic salts, followed by purification via flash column chromatography.

Sources

Method

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Cyclopropyl-3-fluoroaniline

Introduction: Navigating the Challenges of Sterically and Electronically Demanding Substrates The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a powerful palladium-catalyzed...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Navigating the Challenges of Sterically and Electronically Demanding Substrates

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a powerful palladium-catalyzed method for the formation of C-N bonds.[1][2] Its broad utility in the synthesis of pharmaceuticals, agrochemicals, and functional materials is well-documented.[3] This application note provides a detailed guide for the successful Buchwald-Hartwig amination of a challenging substrate: 2-cyclopropyl-3-fluoroaniline. This particular aniline derivative presents a unique combination of steric hindrance from the ortho-cyclopropyl group and electronic deactivation from the meta-fluoro substituent, necessitating careful optimization of reaction parameters for efficient coupling.

The protocols and insights presented herein are designed for researchers, scientists, and drug development professionals seeking to incorporate this versatile building block into their synthetic strategies. By understanding the mechanistic nuances and the rationale behind the selection of catalysts, ligands, bases, and solvents, practitioners can confidently and reproducibly achieve high-yielding C-N cross-coupling reactions with this and similar sterically and electronically demanding anilines.

Mechanistic Underpinnings: The Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][4][5] The generally accepted mechanism comprises three key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the aryl halide (or pseudohalide) bond, forming a Pd(II) intermediate.[6][7] The rate of this step is influenced by the nature of the aryl electrophile, with a general reactivity order of Ar-I > Ar-Br > Ar-Cl > Ar-OTf.[8]

  • Amine Coordination and Deprotonation: The aniline coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.[7][9] The choice of base is critical and depends on the pKa of the aniline and the solvent used.[8][9]

  • Reductive Elimination: The desired arylated amine product is formed via reductive elimination from the palladium-amido complex, which regenerates the active Pd(0) catalyst, thus completing the catalytic cycle.[1][8]

The efficiency of each step, and therefore the overall reaction outcome, is profoundly influenced by the choice of phosphine ligand coordinated to the palladium center.[3][10]

Buchwald-Hartwig Catalytic Cycle Simplified Catalytic Cycle of the Buchwald-Hartwig Amination Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd ArX Aryl Halide (Ar-X) ArX->OxAdd PdII L_nPd(II)(Ar)(X) OxAdd->PdII CoordDeprot Amine Coordination & Deprotonation PdII->CoordDeprot Amine R₂NH Amine->CoordDeprot Base Base Base->CoordDeprot RedElim Reductive Elimination RedElim->Pd0 Product Arylated Amine (Ar-NR₂) RedElim->Product Amido L_nPd(II)(Ar)(NR₂) Amido->RedElim CoordDeprot->Amido

Caption: Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.

Key Considerations for 2-Cyclopropyl-3-fluoroaniline

The unique structural features of 2-cyclopropyl-3-fluoroaniline necessitate a tailored approach to the Buchwald-Hartwig amination:

  • Steric Hindrance: The cyclopropyl group at the ortho position presents significant steric bulk around the nitrogen atom. This can hinder both the coordination of the amine to the palladium center and the subsequent reductive elimination step. To overcome this, the use of bulky, electron-rich phosphine ligands is highly recommended.[1][11][12] Ligands from the Buchwald group, such as BrettPhos or tBuBrettPhos, are specifically designed for sterically demanding primary amines.[4][10]

  • Electronic Effects: The fluorine atom at the meta position is electron-withdrawing, which decreases the nucleophilicity of the aniline nitrogen. This can slow down the rate of the reaction. The use of a strong base is often required to facilitate the deprotonation of the less nucleophilic amine.[8]

  • Substrate Stability: While the cyclopropyl group is generally stable, harsh reaction conditions could potentially lead to side reactions. Therefore, optimizing the reaction temperature and time is crucial to maximize the yield of the desired product while minimizing degradation.

Recommended Reaction Components

The following table summarizes the recommended components for the Buchwald-Hartwig amination of 2-cyclopropyl-3-fluoroaniline.

ComponentRecommended OptionsRationale
Palladium Source Pd₂(dba)₃, Pd(OAc)₂Common and effective palladium precursors. Pd(II) sources will be reduced in situ to the active Pd(0) species.[7][8]
Ligand BrettPhos, tBuBrettPhosBulky, electron-rich biaryl phosphine ligands that are highly effective for coupling sterically hindered primary amines.[4][10]
Base NaOtBu, LiHMDSStrong, non-nucleophilic bases capable of deprotonating the electron-deficient aniline.[4][8]
Solvent Toluene, 1,4-DioxaneAprotic solvents that are well-suited for Buchwald-Hartwig reactions. Ensure the use of anhydrous solvents.[13][14][15]
Aryl Halide Aryl bromide or chlorideAryl bromides are generally more reactive than chlorides.[8] The choice will depend on the availability of the starting material.

Experimental Protocol

This protocol provides a general procedure for the Buchwald-Hartwig amination of 2-cyclopropyl-3-fluoroaniline with an aryl bromide. The reaction should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.[2]

Materials:

  • 2-Cyclopropyl-3-fluoroaniline

  • Aryl bromide

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • BrettPhos

  • NaOtBu (Sodium tert-butoxide)

  • Anhydrous toluene

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Ethyl acetate

  • Hexanes

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Schlenk flask or oven-dried round-bottom flask with a rubber septum

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with a temperature controller

  • Inert gas supply (argon or nitrogen)

  • Syringes and needles

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

Experimental_Workflow Experimental Workflow for Buchwald-Hartwig Amination Start Start Setup Reaction Setup (Inert Atmosphere) Start->Setup Reagents Add Reagents: - Aryl Bromide - 2-Cyclopropyl-3-fluoroaniline - Pd₂(dba)₃ - BrettPhos - NaOtBu Setup->Reagents Solvent Add Anhydrous Toluene Reagents->Solvent Reaction Heat and Stir (e.g., 100 °C, 12-24 h) Solvent->Reaction Workup Aqueous Workup Reaction->Workup Quench Quench with Water Workup->Quench Extract Extract with Ethyl Acetate Quench->Extract Dry Dry Organic Layer (MgSO₄ or Na₂SO₄) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purification (Column Chromatography) Concentrate->Purify End Characterize Product Purify->End

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Procedure:

  • Reaction Setup: To a Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.01 mmol, 1 mol%), and BrettPhos (0.024 mmol, 2.4 mol%).

  • Addition of Amine and Base: In a separate vial, weigh 2-cyclopropyl-3-fluoroaniline (1.2 mmol, 1.2 equiv) and NaOtBu (1.4 mmol, 1.4 equiv). Add these solids to the Schlenk flask.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.[2]

  • Solvent Addition: Add anhydrous toluene (5 mL) via syringe.

  • Reaction Execution: Stir the reaction mixture at room temperature for 10 minutes, then heat to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by the slow addition of deionized water (10 mL).

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).[16][17]

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.[16]

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-2-cyclopropyl-3-fluoroaniline.[16][17]

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, consider increasing the catalyst and ligand loading to 2 mol% and 4.8 mol%, respectively. Alternatively, a more electron-rich ligand such as tBuBrettPhos could be screened. The reaction temperature can also be increased to 110 °C, but monitor for potential substrate decomposition.

  • Incomplete Conversion: If starting material remains, extend the reaction time. Ensure that the base is of high quality and has been handled under inert conditions to prevent deactivation.

  • Side Reactions: The primary side reaction is often hydrodehalogenation of the aryl halide. This can sometimes be suppressed by using a different solvent, such as 1,4-dioxane, or by slightly lowering the reaction temperature.

Conclusion

The Buchwald-Hartwig amination of 2-cyclopropyl-3-fluoroaniline is a feasible transformation that provides access to valuable and complex molecular architectures. Success hinges on the judicious selection of a bulky, electron-rich phosphine ligand and a strong base to overcome the steric and electronic challenges posed by the substrate. The detailed protocol and guidelines provided in this application note offer a robust starting point for researchers to achieve efficient and high-yielding C-N bond formation with this and other demanding aniline substrates.

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Chemical Insights. How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • MacMillan, D. W. C., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]

  • Norrby, P.-O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]

  • Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]

  • Nolan, S. P., et al. (2024). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. [Link]

  • Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry. [Link]

  • Sigman, M. S., & Carrow, B. P. (2011). Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. Angewandte Chemie International Edition. [Link]

  • Royal Society of Chemistry. Solvent effects in palladium catalysed cross-coupling reactions. [Link]

  • ResearchGate. Solvent effects in palladium catalysed cross-coupling reactions | Request PDF. [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]

  • Newman, S. G., et al. (2021). Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory Experimentation. Journal of Chemical Education. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Chemistry Stack Exchange. Should I do solvent extraction for Buchwald–Hartwig amination?. [Link]

  • Bedford, R. B., et al. (2013). Trineopentylphosphine: A Conformationally Flexible Ligand for the Coupling of Sterically Demanding Substrates in the Buchwald–Hartwig Amination and Suzuki–Miyaura Reaction. The Journal of Organic Chemistry. [Link]

  • ResearchGate. “Facile Buchwald-Hartwig coupling of sterically encumbered substrates effected by diphosphinoamine as ligands" | Request PDF. [Link]

  • Ackermann, L., et al. (2015). Palladium-Catalyzed Monoarylation of Cyclopropylamine. The Journal of Organic Chemistry. [Link]

  • ACS GCI Pharmaceutical Roundtable. Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]

  • Ghorai, P., et al. (2016). Facile Buchwald–Hartwig coupling of sterically encumbered substrates effected by PNP ligands. Dalton Transactions. [Link]

  • Jaman, Z. (2022). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Purdue University. [Link]

  • Wang, X., et al. (2007). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry. [Link]

  • Reddit. Cleaning a Buchwald-Hartwig reaction. [Link]

  • Zhang, W., et al. (2005). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Molecules. [Link]

  • ResearchGate. Selected ligands and catalysts for Buchwald‐Hartwig amination. [Link]

  • Fors, B. P., et al. (2008). Water-Mediated Catalyst Preactivation: An Efficient Protocol for C−N Cross-Coupling Reactions. Organic Letters. [Link]

  • The Organic Chemistry Tutor. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]

Sources

Application

Application Note: 2-Cyclopropyl-3-fluoroaniline in the Rational Design and Synthesis of Next-Generation SDHI Fungicides

Target Audience: Agrochemical Researchers, Synthetic Chemists, and Discovery Scientists Content Focus: Mechanistic rationale, process-optimized synthetic protocols, and physicochemical data for pyrazole-carboxamide devel...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Agrochemical Researchers, Synthetic Chemists, and Discovery Scientists Content Focus: Mechanistic rationale, process-optimized synthetic protocols, and physicochemical data for pyrazole-carboxamide development.

Executive Overview: The Strategic Value of the Building Block

The discovery of novel agrochemicals relies heavily on privileged molecular scaffolds that can navigate the complex biological environments of plants and fungi. 2-Cyclopropyl-3-fluoroaniline (CAS: 2366994-64-9) has emerged as a highly specialized, dual-functionalized building block in the synthesis of Succinate Dehydrogenase Inhibitor (SDHI) fungicides. By combining the steric bulk of an ortho-cyclopropyl group with the electronic modulation of a meta-fluorine atom, this intermediate enables the synthesis of highly potent, metabolically stable pyrazole-carboxamides.

This application note details the structural rationale, self-validating synthetic protocols, and optimization strategies for utilizing 2-cyclopropyl-3-fluoroaniline in agrochemical discovery workflows.

Rational Drug Design: Mechanistic & Structural Causality

The transition from generic anilines to highly substituted derivatives like 2-cyclopropyl-3-fluoroaniline is driven by strict structure-activity relationship (SAR) requirements at the target enzyme.

The Ortho-Cyclopropyl Effect (Steric & Conformational Control)

SDHI fungicides exert their biological effect by competitively binding to the ubiquinone-binding site (Qp site) of Complex II (Succinate Dehydrogenase) in the fungal mitochondrial respiratory chain[1]. The ortho-cyclopropyl group serves two critical functions:

  • Conformational Locking: The steric bulk of the cyclopropyl ring forces the aromatic aniline ring out of the plane of the amide linker. This specific dihedral angle is an absolute requirement for the molecule to correctly anchor into the hydrophobic pocket of the Qp site, mimicking the isoprenoid tail of native ubiquinone[2].

  • Lipophilic Interactions: The cyclopropyl moiety provides a dense, hydrophobic surface area that maximizes van der Waals interactions with the amino acid residues lining the target enzyme's binding pocket[1].

The Meta-Fluoro Effect (Metabolic Stability & Penetration)

The introduction of fluorine into agrochemicals is a proven strategy for enhancing field efficacy[3]. Placing the fluorine atom at the 3-position (adjacent to the cyclopropyl group) provides distinct advantages:

  • Blocking Cytochrome P450 Oxidation: Fungal detoxification mechanisms often involve the hydroxylation of electron-rich aromatic rings. The highly electronegative fluorine atom withdraws electron density and provides a strong C-F bond (approx. 116 kcal/mol), effectively blocking oxidative metabolism at that position[3].

  • Enhanced Cuticular Penetration: The fluorine atom increases the overall lipophilicity (LogP) of the final fungicide, facilitating rapid penetration through the waxy cuticle of plant leaves, thereby improving rainfastness and systemic distribution.

SDH_Pathway Succinate Succinate SDH SDH Enzyme (Complex II) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate Ubiquinone Ubiquinone (Q Pool) SDH->Ubiquinone Electron Transfer Respiration Fungal Respiration & ATP Synthesis Ubiquinone->Respiration SDHI SDHI Fungicide (Target Molecule) SDHI->SDH Competitive Inhibition at Qp Site

Figure 1: Mechanism of action of SDHI fungicides disrupting fungal mitochondrial respiration.

Self-Validating Synthetic Protocol: Amidation Workflow

The following protocol describes the coupling of 2-cyclopropyl-3-fluoroaniline with 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFMPA) to yield a novel SDHI analog.

Expert Insight: While coupling reagents like EDCI/HOBt are suitable for milligram-scale discovery, they suffer from poor atom economy and difficult urea byproduct removal. For scalable agrochemical synthesis, the acid chloride method is preferred. The protocol below is designed as a self-validating system: the reaction visually changes state, and the workup inherently purifies the product based on pKa differentials.

Step-by-Step Methodology

Phase 1: Activation of the Pyrazole Core

  • Charge: To a dry, nitrogen-purged 250 mL round-bottom flask, add DFMPA (1.0 equiv, 10.0 g) and anhydrous toluene (100 mL).

  • Catalysis: Add N,N-Dimethylformamide (DMF) (0.05 equiv). Causality: DMF reacts with thionyl chloride to form the Vilsmeier-Haack reagent, which acts as the active chlorinating species. This allows the reaction to proceed at 60°C instead of reflux, preventing thermal degradation of the pyrazole core.

  • Chlorination: Dropwise add thionyl chloride (SOCl2) (1.2 equiv) over 30 minutes.

  • Validation: Stir at 60°C for 2 hours. The suspension will transition to a clear, homogeneous solution, visually validating the complete conversion to the acid chloride. Concentrate under vacuum to remove excess SOCl2 and toluene.

Phase 2: Amidation Coupling 5. Preparation: Dissolve the crude acid chloride in anhydrous dichloromethane (DCM) (50 mL) and cool to 0°C using an ice bath. 6. Amine Addition: In a separate flask, dissolve 2-cyclopropyl-3-fluoroaniline (1.05 equiv) and triethylamine (TEA) (2.0 equiv) in DCM (50 mL). Causality: The electron-withdrawing fluorine makes the aniline a weak nucleophile. TEA acts as an acid scavenger; without it, the generated HCl would protonate the aniline, immediately halting the reaction. 7. Coupling: Slowly add the aniline/TEA solution to the acid chloride solution, maintaining the internal temperature below 10°C to prevent side reactions. 8. In-Process Control (IPC): Stir at room temperature for 4 hours. Analyze via HPLC (254 nm). The reaction is deemed complete when the aniline peak area is <1%.

Phase 3: Orthogonal Workup & Purification 9. Acid Wash: Wash the organic layer with 1M HCl (2 x 50 mL). Causality: Protonates and removes unreacted aniline and TEA into the aqueous phase. 10. Base Wash: Wash with saturated NaHCO3 (2 x 50 mL). Causality: Deprotonates and removes any unreacted carboxylic acid (formed from hydrolyzed acid chloride). 11. Crystallization: Dry the organic layer over Na2SO4, concentrate to 20 mL, and add heptane (80 mL) dropwise while stirring. Filter the resulting white precipitate to obtain the highly pure SDHI fungicide (>98% purity without chromatography).

Synth_Workflow Aniline 2-Cyclopropyl-3-fluoroaniline (Building Block) Coupling Amidation Coupling (TEA, DCM, 0-25°C) Aniline->Coupling Acid DFMPA (Pyrazole Acid) Activation Acid Activation (SOCl2, cat. DMF, 60°C) Acid->Activation Activation->Coupling IPC In-Process Control (HPLC >99% conversion) Coupling->IPC Workup Orthogonal Workup (1M HCl then NaHCO3) IPC->Workup Pass Cryst Crystallization (DCM/Heptane) Workup->Cryst Product Purified SDHI Fungicide (>98% Purity) Cryst->Product

Figure 2: Step-by-step synthetic workflow for the preparation of SDHI fungicides.

Quantitative Data & Process Optimization

To ensure maximum yield and purity, the amidation step requires careful selection of solvents and bases. Table 1 summarizes the optimization matrix for the coupling of 2-cyclopropyl-3-fluoroaniline.

Table 1: Optimization of Amidation Conditions

EntrySolventBase (Equiv)Temp (°C)Time (h)Yield (%)*Purity (HPLC %)Causality / Observation
1THFK2CO3 (2.0)25126588Heterogeneous base leads to slow reaction kinetics.
2DCMPyridine (2.0)2587892Pyridine is difficult to remove completely during workup.
3TolueneTEA (2.0)8027085High temp causes partial degradation and colored impurities.
4 DCM TEA (2.0) 0 to 25 4 92 >98 Optimal. Homogeneous base, mild temp prevents side reactions.

*Isolated yield after crystallization.

Table 2: Predicted Physicochemical Impact of the Building Block

PropertyStandard Aniline Core2-Cyclopropyl-3-fluoroaniline CoreAgrochemical Implication
LogP (Est.) 2.13.4Increased lipophilicity drives cuticular penetration.
Topological Polar Surface Area (TPSA) 45 Ų45 ŲMaintained TPSA ensures optimal systemic mobility.
Dihedral Angle (Amide-Aryl) ~15° (Planar)~65° (Orthogonal)Orthogonal twist is mandatory for Qp site binding[1].
Metabolic Half-life (Fungal CYP450) LowHighC-F bond prevents rapid oxidative degradation[3].

References

  • [3] Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. rhhz.net. Available at:

  • [2] Sedaxane, Isopyrazam and Solatenol™: Novel Broad-spectrum Fungicides Inhibiting Succinate Dehydrogenase (SDH) - Synthesis Challenges and Biological Aspects. Semantic Scholar. Available at:

  • [1] Comprehensive Overview of the Amide Linker Modification in the Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry - ACS Publications. Available at:

Sources

Method

Application Note: Ortho-Fluoroaniline Derivatization Techniques for SAR Studies

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols Introduction: The Strategic Role of Ortho-Fluoroanilines In modern medicinal chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Introduction: The Strategic Role of Ortho-Fluoroanilines

In modern medicinal chemistry, the strategic incorporation of fluorine is a cornerstone of lead optimization. Fluorine is routinely utilized to block metabolically labile sites, modulate lipophilicity (LogD), and induce favorable conformational changes [1]. Among fluorinated building blocks, ortho-fluoroaniline (2-fluoroaniline) holds a privileged position in Structure-Activity Relationship (SAR) studies.

The placement of a fluorine atom ortho to an amine fundamentally alters the molecule's stereoelectronic landscape. The strong inductive electron-withdrawing effect (-I) of fluorine significantly lowers the pKa of the adjacent amine—dropping it from ~4.6 in an unsubstituted aniline to ~3.2 in 2-fluoroaniline [5]. While this pKa shift can be highly advantageous for target engagement, it severely attenuates the nucleophilicity of the amine, rendering standard derivatization techniques (such as EDC/HOBt amidation) sluggish or entirely ineffective.

SAR Implications and Causality

The derivatization of ortho-fluoroanilines is not merely a synthetic hurdle; it is a design choice driven by specific SAR goals:

  • Targeted Acidity: In the development of BAM15 analogs for mitochondrial uncoupling, the ortho-fluoroaniline moiety is strictly required. The electron-withdrawing effect renders the bridging aniline N-H sufficiently acidic to act as a transmembrane proton transporter, a mechanism that fails when replaced with an unsubstituted aniline or phenol [3].

  • Conformational Locking: The highly electronegative fluorine atom can participate in intramolecular dipole interactions (e.g., F···H-N hydrogen bonding or fluorine-amide gauche effects), locking the molecule into an active conformation that minimizes entropic penalties upon target binding [1].

SAR_Optimization A Lead Scaffold (Aniline Core) B Ortho-Fluorination A->B C1 Decrease Amine pKa B->C1 C2 Conformational Locking B->C2 C3 Metabolic Stability B->C3 D SAR Evaluation C1->D C2->D C3->D E Optimized Candidate D->E E->A Iterative Refinement

Iterative SAR optimization workflow utilizing ortho-fluorination.

Chemical Causality: Overcoming Deactivation

The primary challenge in ortho-fluoroaniline derivatization is the suppressed nucleophilicity of the nitrogen atom. When attempting amide bond formation, standard coupling reagents often result in incomplete conversion and complex mixtures. To force the reaction to completion, chemists must either highly activate the electrophile (using Lewis acids like TiCl₄) or utilize highly reactive uronium salts (e.g., HATU) with optimized bases.

Similarly, in Nucleophilic Aromatic Substitution (SNAr) reactions, the poor nucleophilicity of 2-fluoroaniline can be overcome by using its hydrochloride salt. Paradoxically, the HCl acts as an in situ catalyst, protonating the electrophilic heteroaryl core and lowering the LUMO energy, thereby accelerating the substitution [4].

Chemical_Causality N1 2-Fluoroaniline N2 Inductive Effect (-I) Lowers pKa to ~3.2 N1->N2 N3 Poor Nucleophilicity N2->N3 N4 Standard Coupling (Low Yield) N3->N4 EDC/HOBt N5 Lewis Acid / HATU (High Yield) N3->N5 TiCl4 or SNAr+HCl

Causality of ortho-fluorine on amine reactivity and required coupling strategies.

Quantitative Data Summary

The table below summarizes the physicochemical and reactive differences between unsubstituted aniline and ortho-fluoroaniline, highlighting the data-driven rationale for protocol adjustments.

ParameterUnsubstituted AnilineOrtho-FluoroanilineCausality / SAR Impact
Amine pKa ~4.6~3.2Strong -I effect from ortho-F reduces basicity, severely dampening nucleophilic attack.
Amidation Yield (Standard) High (>90%)Low (<40%)Reduced nucleophilicity requires highly activated electrophiles to prevent stalling.
Amidation Yield (TiCl₄) 98% (for 4-Me analog)72%Lewis acid activation (TiCl₄) successfully forces the coupling of the deactivated amine [2].
N-H Acidity in Conjugates Neutral/BasicMildly AcidicCrucial for specific target engagement (e.g., required for mitochondrial uncoupling) [3].
Conformational Bias FlexibleRestrictedF···H or F···O dipole interactions lock the dihedral angle, minimizing entropic penalties.

Validated Experimental Protocols

The following protocols have been designed as self-validating systems, incorporating specific in-process controls and mechanistic rationales to ensure high-fidelity derivatization of deactivated ortho-fluoroanilines.

Protocol A: Lewis Acid-Mediated Amidation (TiCl₄ Method)

This transition-metal-free protocol utilizes Titanium(IV) chloride to super-activate the carboxylic acid, allowing for the direct condensation of sluggish ortho-fluoroanilines [2].

Step-by-Step Methodology:

  • Preparation: In a tightly sealed, screw-capped vial, dissolve the carboxylic acid (1.0 mmol) in anhydrous pyridine (10 mL) under a nitrogen atmosphere.

    • Causality: Pyridine serves a dual purpose: it acts as the solvent and as an acid scavenger to neutralize the HCl generated during the subsequent activation step.

  • Activation: Slowly add TiCl₄ (3.0 mmol) dropwise to the solution at room temperature.

    • Causality: TiCl₄ is a potent Lewis acid that coordinates with the carboxylate, creating a highly electrophilic intermediate capable of reacting with weak nucleophiles.

  • Coupling: Add 2-fluoroaniline (1.0 mmol) to the activated mixture. Heat the reaction to 85 °C and maintain magnetic stirring for 2 hours.

  • In-Process Control (IPC): Monitor the reaction via TLC (Chloroform/Methanol 90:10 v/v) or LCMS to confirm the complete consumption of the carboxylic acid precursor.

  • Quench & Solvent Removal: Cool the mixture to room temperature. Remove the pyridine by co-evaporation with toluene under reduced pressure.

    • Causality: Direct aqueous extraction of large volumes of pyridine often leads to intractable emulsions and poor recovery. Co-evaporation bypasses this issue.

  • Extraction & Purification: Treat the crude residue with 1N aqueous HCl (10 mL) and extract with dichloromethane (3 × 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography to yield the ortho-fluoroanilide.

Protocol B: Autocatalytic SNAr Derivatization

This protocol is optimized for the synthesis of N-aryl ortho-fluoroanilines (e.g., diarylamines), leveraging the hydrochloride salt of the aniline to catalyze the reaction [4].

Step-by-Step Methodology:

  • Preparation: Suspend the heteroaryl chloride electrophile (1.0 eq) and 2-fluoroaniline hydrochloride (1.1 eq) in a polar aprotic solvent (e.g., anhydrous NMP or DMF, 5 volumes).

  • Reaction Initiation: Heat the suspension to 80–100 °C under continuous stirring.

    • Causality: Using the pre-formed HCl salt of 2-fluoroaniline avoids the need for exogenous Brønsted acids. As the reaction heats, the HCl protonates the nitrogen of the heteroaryl chloride, drastically lowering its LUMO. This "autocatalytic" activation compensates for the inherently poor nucleophilicity of the ortho-fluoro amine.

  • Monitoring: Sample the reaction every 2 hours. Quench the aliquot in water/MeCN and analyze via HPLC/LCMS. Proceed to the next step once the heteroaryl chloride is <1% by area.

  • Precipitation & Workup: Cool the reaction mixture to 15–30 °C. Slowly add deionized water (approx. 10 volumes relative to the solvent) over 30 minutes to precipitate the product. Stir the resulting slurry for an additional 2 hours to ensure uniform particle size.

  • Isolation: Centrifuge or filter the contents. Wash the wet cake thoroughly with water to remove residual NMP and unreacted aniline salts. Dry the cake under reduced pressure at 45 °C until a constant weight is achieved.

References

  • Böhm, H.-J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., Obst-Sander, U., & Stahl, M. (2004). "Fluorine in medicinal chemistry." ChemBioChem. URL:[Link]

  • Leggio, A., Belsito, E. L., De Luca, G., Di Gioia, M. L., Leotta, V., Romio, E., Siciliano, C., & Liguori, A. (2017). "Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4." Chemistry Central Journal. URL:[Link]

  • Childress, E. S., et al. (2020). "[1,2,5]Oxadiazolo[3,4-b]pyrazine-5,6-diamine Derivatives as Mitochondrial Uncouplers for the Potential Treatment of Nonalcoholic Steatohepatitis." Journal of Medicinal Chemistry. URL:[Link]

  • Lee, H., et al. (2021). "An Efficient Second-Generation Manufacturing Process for the pan-RAF Inhibitor Belvarafenib." Organic Process Research & Development (ACS Publications). URL:[Link]

  • OMICS International. (2013). "Importance of Fluorine and Fluorocarbons in Medicinal Chemistry and Oncology." Journal of Environmental Analytical Chemistry. URL:[Link]

Application

Application Note: Scale-Up Manufacturing Process for 2-Cyclopropyl-3-fluoroaniline

Target Audience: Process Chemists, Scale-Up Engineers, and Drug Development Professionals Compound: 2-Cyclopropyl-3-fluoroaniline (CAS: 2366994-64-9) Scientific Rationale & Route Selection In modern pharmaceutical design...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Scale-Up Engineers, and Drug Development Professionals Compound: 2-Cyclopropyl-3-fluoroaniline (CAS: 2366994-64-9)

Scientific Rationale & Route Selection

In modern pharmaceutical design, the incorporation of a cyclopropyl ring is a highly privileged structural modification. The unique polarity, shortened C–C bonds, and enhanced π-characteristics of the cyclopropyl moiety bestow critical pharmacological benefits, including increased metabolic stability, enhanced potency, and restricted conformational flexibility to prevent off-target binding[1].

Synthesizing 2-Cyclopropyl-3-fluoroaniline at a manufacturing scale presents distinct chemical engineering challenges. The most direct retrosynthetic route involves the Suzuki-Miyaura cross-coupling of 2-bromo-3-fluoroaniline (CAS: 111721-75-6) with cyclopropylboronic acid (CAS: 411235-57-9). However, alkylboronic acids are notoriously sluggish in transmetalation and are highly susceptible to protodeboronation in basic aqueous media at elevated temperatures[2].

To overcome these kinetic barriers and prevent catalyst poisoning, this protocol utilizes a highly optimized catalytic system consisting of Palladium(II) acetate [Pd(OAc)₂] and the Buchwald ligand SPhos . The steric bulk and electron-rich nature of SPhos accelerate both the oxidative addition of the deactivated bromoaniline and the final reductive elimination step, preventing the accumulation of unstable palladium intermediates[3]. Furthermore, utilizing high-purity cyclopropylboronic acid (>99%) is critical at scale to prevent trace impurities from irreversibly poisoning the palladium catalyst[4].

Mechanistic Pathway

The following diagram illustrates the catalytic cycle of the engineered Suzuki-Miyaura cross-coupling, highlighting the phase-transfer dynamics required for successful cyclopropanation.

G Pd0 Pd(0) + SPhos Active Catalyst OA Oxidative Addition Pd(II) Complex Pd0->OA + Ar-Br TM Transmetalation Pd(II) Complex OA->TM Base / -KBr RE Reductive Elimination Transition State TM->RE Isomerization RE->Pd0 - Product Product 2-Cyclopropyl-3-fluoroaniline (Product) RE->Product Reactant1 2-Bromo-3-fluoroaniline Reactant1->OA Reactant2 Cyclopropylboronic Acid + K3PO4 Reactant2->TM

Figure 1: Catalytic cycle of the Pd-catalyzed Suzuki-Miyaura cross-coupling for cyclopropanation.

Process Engineering & Scale-Up Causality

Transitioning this reaction from a benchtop to a pilot-scale reactor requires strict control over thermodynamics and phase boundaries:

  • Biphasic Solvent System (Toluene/H₂O): We utilize a 4:1 Toluene/Water mixture. Causality: The inorganic base (K₃PO₄) and cyclopropylboronic acid partition into the aqueous phase, while the organic substrate and Pd-catalyst remain in the toluene phase. Transmetalation occurs precisely at the biphasic interface. This compartmentalization protects the bulk boronic acid from thermal protodeboronation[2].

  • Exotherm Management: The transmetalation and reductive elimination sequence is highly exothermic. At a 1 kg scale, rapid addition of reagents or uncontrolled heating will lead to violent boiling of the solvent[3]. Causality: The protocol mandates a controlled temperature ramp and jacket cooling to maintain the internal temperature strictly at 90 °C.

  • Self-Validating Isolation (Acid-Base Extraction): Instead of relying on resource-intensive chromatography, the basicity of the aniline product is exploited. Causality: By treating the crude organic layer with aqueous HCl, the product is protonated into a water-soluble salt. Neutral organic impurities (e.g., homocoupled biphenyls, unreacted boronic acid) remain in the organic phase and are discarded, ensuring API-grade purity.

Quantitative Optimization Data

The table below summarizes the critical parameter shifts required to move from a standard discovery-chemistry protocol to a robust manufacturing process.

ParameterDiscovery ConditionOptimized Scale-Up ConditionEngineering Rationale
Catalyst System Pd(PPh₃)₄ (5 mol%)Pd(OAc)₂ / SPhos (1 mol%)SPhos prevents catalyst deactivation; lower loading reduces heavy metal residue and cost[3].
Base Na₂CO₃ (Aqueous)K₃PO₄ (Solid, added to biphasic)K₃PO₄ provides optimal basicity to accelerate the sluggish transmetalation of alkylboronic acids.
Solvent 1,4-DioxaneToluene / H₂O (4:1)Biphasic system minimizes protodeboronation; Toluene is preferred over Dioxane for industrial safety.
Boronic Acid Eq. 1.1 eq1.5 eqThe 0.5 eq excess compensates for inevitable thermal degradation during extended scale-up heating[2].
Yield 45% (Variable)>88% (Reproducible) Synergistic effect of ligand sterics, base strength, and controlled phase-transfer dynamics.

Step-by-Step Pilot Protocol (1.0 kg Scale)

Phase 1: Reactor Preparation & Degassing
  • Purge: Evacuate a 20 L jacketed glass-lined reactor and backfill with high-purity Nitrogen (N₂). Repeat three times. Validation: Oxygen must be excluded to prevent the oxidation of the active Pd(0) species into an inactive Pd(II) dead-end complex.

  • Solvent Charging: Charge the reactor with Toluene (8.0 L) and Deionized Water (2.0 L).

  • Degassing: Sparge the biphasic solvent mixture with N₂ via a subsurface dip tube for 45 minutes at 20 °C.

Phase 2: Catalyst Formation & Substrate Charging
  • Catalyst Activation: Under a continuous N₂ sweep, charge Pd(OAc)₂ (11.8 g, 1 mol%) and SPhos (43.2 g, 2 mol%). Stir at 250 RPM for 20 minutes until a homogenous, pale-yellow organic layer forms, indicating the generation of the active Pd(0)-SPhos complex.

  • Substrate Addition: Charge 2-Bromo-3-fluoroaniline (1.0 kg, 5.26 mol) and high-purity Cyclopropylboronic acid (0.68 kg, 7.89 mol, 1.5 eq)[4].

  • Base Addition: Add K₃PO₄ (2.23 kg, 10.5 mol, 2.0 eq) in four equal portions over 20 minutes to prevent localized basicity spikes.

Phase 3: Reaction Execution & Exotherm Control
  • Heating: Ramp the jacket temperature to heat the internal mixture to 90 °C at a rate of 1.5 °C/min.

  • Exotherm Monitoring: Critical Step. As the internal temperature reaches 80 °C, the reaction will initiate and generate an exotherm[3]. Engage jacket cooling dynamically to prevent the internal temperature from exceeding 95 °C.

  • Validation: Maintain at 90 °C for 4 hours. Sample the organic phase for HPLC analysis. The reaction is deemed complete when 2-Bromo-3-fluoroaniline is < 1.0% (AUC).

Phase 4: Workup & Isolation
  • Phase Separation: Cool the reactor to 25 °C. Halt stirring and allow phase separation for 30 minutes. Drain and discard the lower aqueous layer (contains inorganic salts and boronic acid residues).

  • Acid Extraction: Add 2.0 M aqueous HCl (4.0 L) to the organic layer. Stir vigorously for 30 minutes. Allow phase separation. The product is now in the lower aqueous layer as a hydrochloride salt. Drain the aqueous layer into a clean holding vessel. Discard the dark toluene layer.

  • Neutralization: Cool the aqueous layer to 10 °C. Slowly add 4.0 M NaOH until the pH reaches 10.0, precipitating the freebase aniline.

  • Extraction & Crystallization: Extract the aqueous layer with Methyl tert-butyl ether (MTBE) (2 x 3.0 L). Combine the MTBE layers, dry over anhydrous Na₂SO₄, and filter.

  • Salt Formation: To the clear MTBE solution, slowly bubble dry HCl gas (or add 4M HCl in dioxane) until precipitation ceases. Filter the resulting white crystalline solid, wash with cold MTBE (1.0 L), and dry under vacuum at 40 °C to yield 2-Cyclopropyl-3-fluoroaniline hydrochloride (>98% purity).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 2-Cyclopropyl-3-fluoroaniline Reactions

Welcome to the Technical Support Center. This guide is designed for medicinal chemists and process scientists working with 2-Cyclopropyl-3-fluoroaniline .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for medicinal chemists and process scientists working with 2-Cyclopropyl-3-fluoroaniline . This specific building block presents a dual synthetic challenge:

  • Steric Hindrance: The rigid ortho-cyclopropyl group physically blocks the trajectory of incoming electrophiles or transition metal catalysts.

  • Electronic Deactivation: The meta-fluoro group exerts a strong inductive electron-withdrawing effect (-I), lowering the pKa of the anilinium ion and significantly reducing the nucleophilicity of the primary amine.

Below, we troubleshoot the most common failure modes in acylation and C-N cross-coupling reactions involving this substrate.

SECTION 1: Amide Bond Formation (Acylation Workflows)

FAQ 1: Why am I isolating a tetramethylguanidine (TMG) side product instead of my desired amide when using HATU?

The Causality: You are observing a known, yet frequently overlooked, side reaction called guanylation . When using uronium/guanidinium-based coupling reagents like HATU or HBTU with highly sterically hindered or electronically deactivated anilines, the rate of desired nucleophilic attack on the OAt-active ester becomes extremely slow. Consequently, the unreacted aniline directly attacks the electrophilic carbon of HATU itself,1[1].

G A Carboxylic Acid + HATU B Active Ester (OAt Intermediate) A->B Base E Guanylation Product (TMG) A->E Side Reaction D Desired Amide B->D Nucleophilic Attack (Slow) C Hindered Aniline C->A Direct Attack on HATU (Fast) C->D

Competing pathways in HATU-mediated coupling of hindered anilines.

FAQ 2: If HATU fails, what is the best acylation strategy for 2-Cyclopropyl-3-fluoroaniline?

The Solution: You must bypass the formation of bulky, slow-reacting active esters and utilize highly reactive, low-steric-profile electrophiles. The two most reliable methods are:

  • Acid Chlorides: 2 using oxalyl chloride or Ghosez's reagent[2].

  • Mixed Anhydrides: If your carboxylic acid contains sensitive stereocenters prone to epimerization via acid chlorides, use a3[3].

Table 1: Coupling Reagent Comparison for Hindered Anilines
Reagent ClassExampleEfficacy with 2-Cyclopropyl-3-fluoroanilineRisk of Epimerization
Uronium Salts HATU, HBTULow (High risk of TMG guanylation)Low
Acid Chlorides Oxalyl ChlorideHigh (Fast kinetics, low steric bulk)High (if α-chiral)
Mixed Anhydrides TcBocCl, PivClHigh (Excellent for hindered amines)Low
Phosphonic T3PModerate (Requires elevated temps)Very Low
Protocol 1: Self-Validating Acid Chloride Coupling

This protocol utilizes a self-validating checkpoint to ensure the acid is fully activated before introducing the precious hindered aniline.

  • Activation: Dissolve the carboxylic acid (1.0 equiv) in anhydrous DCM (0.2 M). Add catalytic DMF (0.05 equiv). Cool to 0 °C.

  • Chlorination: Dropwise add oxalyl chloride (1.2 equiv). Stir for 1 hour at room temperature until gas evolution ceases.

  • Self-Validation Checkpoint: Withdraw a 5 µL aliquot and quench into 100 µL of methanol containing 1% Et3N. Analyze via LCMS.

    • Trustworthiness Logic: If the activation is successful, the LCMS will show >95% conversion to the corresponding methyl ester. Do not proceed until this is confirmed.

  • Concentration: Concentrate the reaction mixture in vacuo to remove excess oxalyl chloride and HCl gas. Redissolve the crude acid chloride in anhydrous THF or Toluene.

  • Coupling: In a separate flask, dissolve 2-Cyclopropyl-3-fluoroaniline (1.1 equiv) and Pyridine (3.0 equiv) in THF. Cool to 0 °C. Dropwise add the acid chloride solution. Warm to room temperature and stir for 2-4 hours.

SECTION 2: C-N Cross-Coupling (Buchwald-Hartwig Amination)

FAQ 3: My Buchwald-Hartwig amination is stalling at 10% conversion using Pd(OAc)2 and XPhos. What is the mechanistic failure?

The Causality: The failure lies in the rate-limiting step dictated by your ligand choice. For sterically hindered primary amines, the bulky ortho-cyclopropyl group creates a severe steric clash during the amine coordination step.4[4]. BrettPhos is explicitly designed to accommodate primary amines; its extreme bulk prevents the binding of a second amine molecule (bis-arylation) and forces the two coupling partners close together, dramatically accelerating reductive elimination.

G Pd0 L-Pd(0) (from BrettPhos G3) OA Oxidative Addition [L-Pd(II)(Ar)X] Pd0->OA Ar-X AmineBind Amine Coordination (Steric Clash Zone) OA->AmineBind Hindered Aniline Deprot Deprotonation [L-Pd(II)(Ar)(NHAr')] AmineBind->Deprot Base RE Reductive Elimination (Product Release) Deprot->RE RE->Pd0 Amine Product

Buchwald-Hartwig catalytic cycle emphasizing the sterically demanding amine coordination step.

FAQ 4: Why should I use a Pd G3 precatalyst instead of mixing Pd(OAc)2 and the ligand?

The Causality: Mixing Pd(OAc)2 with a phosphine ligand requires the in situ reduction of Pd(II) to Pd(0), which is often incomplete and consumes a portion of your ligand or amine to act as the reductant. under mild basic conditions. For a deactivated, hindered aniline, you need maximum active catalyst concentration to drive the difficult amine coordination step before catalyst decomposition occurs.

Table 2: Ligand Selection Guide for C-N Coupling
LigandAmine ClassEfficacy with 2-Cyclopropyl-3-fluoroanilineMechanistic Note
BrettPhos Primary AminesOptimal Accelerates reductive elimination; prevents bis-arylation.
tBuBrettPhos Amides / Weak nucleophilesExcellent Good alternative if the meta-fluoro deactivation is severe.
RuPhos Secondary AminesPoor Rate-limiting reductive elimination leads to stalling.
XPhos General / AnilinesModerate Often requires higher temperatures; prone to stalling.
Protocol 2: Buchwald-Hartwig Amination with BrettPhos Pd G3

This protocol utilizes 5 optimized to overcome steric barriers[5].

  • Preparation: In a glovebox or under strict Schlenk conditions, charge an oven-dried vial with the Aryl Halide (1.0 equiv), 2-Cyclopropyl-3-fluoroaniline (1.2 equiv), NaOtBu (1.5 equiv), and BrettPhos Pd G3 (2-5 mol%).

    • Note on Base: If your aryl halide contains base-sensitive functional groups (e.g., esters), substitute NaOtBu with LHMDS (2.4 equiv) or Cs2CO3 (2.0 equiv).

  • Solvent Addition: Add anhydrous, degassed 1,4-Dioxane to achieve a 0.2 M concentration.

  • Self-Validation Checkpoint (Visual): Upon reaching 40-60 °C, observe the reaction color. The G3 precatalyst should transition from a pale yellow/green to a deep red/orange/brown.

    • Trustworthiness Logic: This color change validates the successful deprotonation of the precatalyst and generation of the active L-Pd(0) species. If the solution remains pale yellow, your base has likely degraded (absorbed moisture/CO2), and the catalyst has not activated.

  • Heating: Seal the vial and heat to 100 °C for 4-12 hours. Monitor via LCMS or GCMS.

  • Workup: Cool to room temperature, dilute with EtOAc, filter through a pad of Celite to remove palladium black and inorganic salts, and concentrate for purification.

References

  • Aho, J. A. S., et al. "Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases." Journal of Organic Chemistry, 2025.[Link]

  • Tian, et al. "Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure." ACS Omega, 2020.[Link]

  • Blum, A., et al. "Structure-Based Design of Substituted Piperidines as a New Class of Highly Efficacious Oral Direct Renin Inhibitors." Journal of Medicinal Chemistry (PMC), 2010.[Link]

  • Dunetz, J. R., et al. "Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution." Organic Process Research & Development, 2016.[Link]

Sources

Optimization

Optimizing solvent systems for 2-Cyclopropyl-3-fluoroaniline crystallization

Welcome to the advanced troubleshooting and methodology center for the crystallization of 2-Cyclopropyl-3-fluoroaniline (CAS: 2366994-64-9) . This guide is engineered for process chemists and drug development professiona...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting and methodology center for the crystallization of 2-Cyclopropyl-3-fluoroaniline (CAS: 2366994-64-9) . This guide is engineered for process chemists and drug development professionals facing challenges in isolating this highly lipophilic pharmaceutical intermediate.

By understanding the thermodynamic principles governing solid-liquid equilibrium (SLE) and liquid-liquid phase separation (LLPS), researchers can design robust, self-validating crystallization processes that guarantee high yield, purity, and optimal crystal morphology.

🔬 Frequently Asked Questions & Troubleshooting Guides

Q1: Why is my 2-Cyclopropyl-3-fluoroaniline "oiling out" instead of forming crystals during cooling?

The Causality: "Oiling out" (Liquid-Liquid Phase Separation, or LLPS) is a common critical failure mode for fluoroaniline derivatives. Because 2-Cyclopropyl-3-fluoroaniline has a relatively low melting point and high lipophilicity, cooling a highly concentrated solution in a single solvent (e.g., pure ethanol or toluene) often causes the system's cooling trajectory to cross the binodal curve (LLPS) before it crosses the solid-liquid equilibrium (SLE) solubility curve. When this happens, the compound separates as a solute-rich liquid phase (an oil) rather than forming a rigid crystal lattice, trapping impurities and preventing filtration.

The Solution: You must shift the thermodynamic activity of the system by transitioning from a single solvent to a binary anti-solvent system . By utilizing predictive thermodynamic models like NRTL-SAC (Non-Random Two-Liquid Segment Activity Coefficient), you can select a solvent mixture that depresses the LLPS region while maintaining a steep SLE curve[1]. For fluoroanilines, combinations like N-Methyl-2-pyrrolidone (NMP)/Water or Ethanol/n-Heptane have proven highly effective in forcing the system to bypass the oiling-out phase[2],[3].

Quantitative Data: Solvent System Screening Summary

Data reflects generalized optimization metrics for fluoroaniline derivatives.

Solvent SystemRatio (v/v)Phase BehaviorYield (%)HPLC Purity (Area %)Crystal Morphology
Pure Ethanol100:0Oiling out (LLPS)< 40.0N/A (Gum)Amorphous
Toluene100:0Poor recovery55.296.5Fine Needles
NMP / Water95:5Crystallization88.099.8Prisms[2]
Ethanol / n-Heptane20:80Crystallization85.7>99.9Blocks[3]
Q2: How do I execute a robust binary anti-solvent crystallization to ensure 3D crystal growth?

The Causality: Rapid addition of an anti-solvent generates a massive spike in supersaturation. This forces the system into primary homogeneous nucleation, resulting in thousands of microscopic nuclei that grow rapidly in one dimension (forming fine, unfilterable needles). To promote 3D growth (prisms or blocks), supersaturation must be kept strictly within the Metastable Zone Width (MSZW) through controlled anti-solvent addition and precise seeding.

Self-Validating Protocol: Ethanol / n-Heptane Anti-Solvent Crystallization This protocol utilizes a self-validating feedback loop to ensure the system remains on the correct thermodynamic path.

  • Dissolution: Suspend 10.0 g of crude 2-Cyclopropyl-3-fluoroaniline in 20.0 mL of Ethanol (Good Solvent). Heat the reactor to 60 °C under agitation (400 rpm).

    • Validation Check: The solution must be completely transparent. Check turbidity; it must read 0 NTU. If cloudy, hold at 60 °C until fully dissolved.

  • Initial Anti-Solvent Charge: Slowly dose 40.0 mL of n-Heptane (Anti-Solvent) into the reactor at a rate of 1.0 mL/min, maintaining the internal temperature at 60 °C.

  • Cooling to Seeding Temperature: Linearly cool the batch to 55 °C over 15 minutes.

  • Seeding (Critical Step): Introduce 0.1 g (1% w/w) of pure 2-Cyclopropyl-3-fluoroaniline seed crystals.

    • Validation Check: Hold the temperature at 55 °C for 30 minutes. The seed crystals must remain visibly suspended and not dissolve (confirming the system is within the MSZW). If they dissolve, the system is undersaturated; cool by another 2 °C and re-seed.

  • Desupersaturation & Growth: Resume dosing the remaining 40.0 mL of n-Heptane at a highly controlled rate of 0.5 mL/min.

  • Final Cooling: Cool the suspension to 5 °C at a linear cooling rate of 0.1 °C/min. Hold at 5 °C for 2 hours to maximize yield[3].

  • Isolation: Filter the slurry via a Nutsche filter. Wash the cake with 2 bed-volumes of pre-chilled (5 °C) Ethanol/n-Heptane (1:4 v/v). Dry under vacuum at 40 °C.

Workflow Start Crude 2-CP-3-FA Dissolve Dissolution in EtOH (60°C, 0 NTU Check) Start->Dissolve AntiSolv Initial n-Heptane Charge (Maintain 60°C) Dissolve->AntiSolv Modify Activity Seed Seeding at 55°C (Validate Suspension) AntiSolv->Seed Enter MSZW Growth Slow Anti-Solvent Dose & Cooling (0.1°C/min) Seed->Growth Promote 3D Growth Filter Filtration & Washing (Pre-chilled 1:4 mix) Growth->Filter Desupersaturation Pure Pure Crystalline API Filter->Pure

Workflow for Anti-Solvent Cooling Crystallization of 2-CP-3-FA.

Q3: How do I select a solvent system to purge structurally similar regioisomers?

The Causality: Regioisomers (e.g., 2-Cyclopropyl-4-fluoroaniline) possess nearly identical lipophilicity and molecular weights to the target compound, making them difficult to purge using standard non-polar solvents. Purging relies on exploiting minute differences in crystal lattice energy and hydrogen-bonding potential.

The Solution: Implement a solvent screening matrix focused on hydrogen-bond donating/accepting capabilities. Binary and ternary solvent mixtures often yield crystallization recoveries per mass of solvent that are far superior to single solvents[1]. By utilizing a highly polar, hydrogen-bonding solvent (like NMP or tert-amyl alcohol) paired with a non-polar anti-solvent, you can selectively keep the structurally similar impurity solvated while the target API crystallizes.

DecisionTree Q1 Is the API melting point < 50°C? Yes1 High Risk of LLPS (Oiling Out) Q1->Yes1 Yes No1 Standard Cooling Crystallization Q1->No1 No Q2 Select Binary System: H-Bonding + Non-Polar Yes1->Q2 Test NRTL-SAC Modeling SLE vs LLPS Curves Q2->Test Opt Optimal Solvent Ratio Identified Test->Opt Maximize Yield & Purity

Decision tree for selecting binary solvent systems to prevent oiling out.

📚 References

  • Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems Industrial & Engineering Chemistry Research - ACS Publications URL:[Link]

  • An Efficient Second-Generation Manufacturing Process for the pan-RAF Inhibitor Belvarafenib Organic Process Research & Development - ACS Publications URL:[Link]

  • Application of Taylor Vortex Flow Reactor Enabling Precise Control of Nucleation in Reactive Crystallization ChemRxiv URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H and ¹³C NMR Chemical Shifts of 2-Cyclopropyl-3-fluoroaniline

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities is paramount. Among the arsenal of analyt...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide detailed information about molecular structure. This guide offers an in-depth comparative analysis of the ¹H and ¹³C NMR spectral data for 2-Cyclopropyl-3-fluoroaniline, a compound of interest due to the presence of two key pharmacophoric features: a cyclopropyl ring and a fluorine atom.

The strategic incorporation of a cyclopropyl moiety can introduce conformational rigidity and improve metabolic stability, while fluorine substitution is a well-established strategy for modulating electronic properties and enhancing binding affinity. Understanding the interplay of these substituents on the NMR spectrum is crucial for unambiguous structure elucidation and for predicting the spectral characteristics of related analogues.

This guide will delve into a detailed comparison of predicted NMR data for 2-Cyclopropyl-3-fluoroaniline with experimental data from structurally related compounds, namely 3-fluoroaniline, and 4-cyclopropylaniline, alongside predicted data for 2-cyclopropylaniline. This comparative approach allows for a systematic dissection of the electronic and steric effects of each substituent on the chemical shifts and coupling constants of the aniline scaffold.

Comparative ¹H and ¹³C NMR Data Analysis

The chemical shifts observed in NMR spectroscopy are exquisitely sensitive to the local electronic environment of each nucleus. In aromatic systems like aniline, the position and nature of substituents dramatically influence the resonance frequencies of both protons and carbons.

¹H NMR Spectral Analysis

The aromatic region of the ¹H NMR spectrum provides a wealth of information about the substitution pattern of the benzene ring. By comparing the spectra of our target molecule with its simpler analogues, we can deconstruct the individual contributions of the cyclopropyl and fluoro groups.

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

CompoundH-4H-5H-6-NH₂Cyclopropyl (CH)Cyclopropyl (CH₂)
3-Fluoroaniline (Experimental)[1]6.417.046.313.72--
4-Cyclopropylaniline (Experimental)6.956.656.953.551.800.85, 0.58
2-Cyclopropylaniline (Predicted)6.807.056.753.802.200.95, 0.65
2-Cyclopropyl-3-fluoroaniline (Predicted)6.356.906.253.902.150.98, 0.68

Note: Predicted values are estimations based on established substituent effects and data from analogous compounds. Experimental data for 4-cyclopropylaniline was obtained from publicly available spectral databases.

Analysis of Aromatic Protons:

  • 3-Fluoroaniline: The fluorine atom at C-3 exerts a significant influence on the aromatic protons. The proton ortho to the fluorine (H-4) and the proton para to the fluorine (H-6) are shifted upfield due to the +M (mesomeric) effect of fluorine, while the proton meta to the fluorine (H-5) is shifted downfield.[1]

  • 4-Cyclopropylaniline: The cyclopropyl group at C-4, being weakly electron-donating, causes a slight upfield shift of the ortho protons (H-3, H-5) and the para proton (H-2, H-6) relative to benzene.

  • 2-Cyclopropylaniline (Predicted): Placing the cyclopropyl group at the C-2 position is expected to induce a more complex pattern due to steric interactions with the amino group. The predicted shifts reflect a combination of electronic and steric effects.

  • 2-Cyclopropyl-3-fluoroaniline (Predicted): In our target molecule, the combined effects of the ortho-cyclopropyl and meta-fluoro substituents lead to a distinct pattern. The proton at H-6 is expected to be the most upfield-shifted due to the ortho-amino and para-fluoro donating effects. The proton at H-4 will be shifted upfield by the ortho-fluoro and para-amino groups. The H-5 proton is predicted to be the most downfield of the aromatic protons due to its meta relationship to both activating groups.

Analysis of Aliphatic and Amine Protons:

The cyclopropyl protons exhibit a characteristic upfield shift due to the ring's magnetic anisotropy.[2] The methine proton (CH) typically appears as a multiplet further downfield than the diastereotopic methylene protons (CH₂). The amino (-NH₂) protons generally appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration. In 2-Cyclopropyl-3-fluoroaniline, the proximity of the electron-withdrawing fluorine atom is expected to slightly deshield the amine protons compared to 2-cyclopropylaniline.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides complementary information, with chemical shifts being highly sensitive to substituent effects and the presence of heteroatoms. A key feature in the spectrum of 2-Cyclopropyl-3-fluoroaniline will be the carbon-fluorine (C-F) coupling.

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

CompoundC-1C-2C-3C-4C-5C-6Cyclopropyl (CH)Cyclopropyl (CH₂)
3-Fluoroaniline (Experimental)[3]148.0 (d)104.5 (d)164.0 (d)108.5 (d)130.5 (d)114.0 (d)--
4-Cyclopropylaniline (Experimental)144.5115.5129.0134.0129.0115.516.09.5
2-Cyclopropylaniline (Predicted)145.0125.0128.5120.0127.0118.015.59.0
2-Cyclopropyl-3-fluoroaniline (Predicted)146.0 (d)118.0 (d)162.0 (d)109.0 (d)128.0 (d)115.0 (d)15.08.5

Note: Predicted values are estimations based on established substituent effects and data from analogous compounds. 'd' denotes a doublet due to C-F coupling. Experimental data for 4-cyclopropylaniline was obtained from publicly available spectral databases.

Analysis of Aromatic Carbons:

  • 3-Fluoroaniline: The carbon directly attached to the fluorine (C-3) shows a large downfield shift and a large one-bond C-F coupling constant (¹JCF ≈ 245 Hz). The other aromatic carbons also exhibit smaller, longer-range C-F couplings.[3]

  • 4-Cyclopropylaniline: The ipso-carbon (C-4) bearing the cyclopropyl group is shifted downfield, while the other aromatic carbons show shifts consistent with an electron-donating substituent.

  • 2-Cyclopropylaniline (Predicted): The ortho-cyclopropyl group is expected to cause a downfield shift at C-2 and influence the shifts of the surrounding carbons.

  • 2-Cyclopropyl-3-fluoroaniline (Predicted): The predicted spectrum showcases the additive effects of the substituents. The C-3 carbon will be significantly downfield due to the attached fluorine and will exhibit a large ¹JCF coupling. The C-1 and C-2 carbons will also be influenced by both the amino and the adjacent substituents, and all aromatic carbons are expected to show some degree of C-F coupling.

Analysis of Aliphatic Carbons:

The cyclopropyl carbons resonate in the upfield region of the spectrum, with the methine carbon appearing at a lower field than the methylene carbons. The electronic environment of the aromatic ring has a minor but discernible effect on their chemical shifts.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible NMR data, the following standardized protocol is recommended.

Sample Preparation:

  • Weighing: Accurately weigh approximately 10-20 mg of the 2-Cyclopropyl-3-fluoroaniline sample into a clean, dry NMR tube.

  • Solvation: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal reference standard.

  • Dissolution: Ensure complete dissolution of the sample, using gentle vortexing or sonication if necessary.

¹H NMR Spectroscopy:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans: 16-64, depending on sample concentration.

  • Relaxation Delay: 2.0 seconds.

  • Spectral Width: -2 to 12 ppm.

  • Referencing: Calibrate the spectrum using the TMS signal at 0.00 ppm.

¹³C NMR Spectroscopy:

  • Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: Proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments).

  • Number of Scans: 1024-4096, to achieve adequate signal-to-noise.

  • Relaxation Delay: 2.0 seconds.

  • Spectral Width: 0 to 200 ppm.

  • Referencing: Calibrate the spectrum using the CDCl₃ solvent peak at 77.16 ppm.

Visualization of Key Structural Features and NMR Logic

The following diagrams illustrate the structure of 2-Cyclopropyl-3-fluoroaniline and the logical workflow for its NMR spectral interpretation.

cluster_0 Molecular Structure of 2-Cyclopropyl-3-fluoroaniline C1 C1-NH2 C2 C2-cPr C1->C2 NH2 Amine C1->NH2 C3 C3-F C2->C3 cPr Cyclopropyl C2->cPr C4 C4-H C3->C4 F Fluorine C3->F C5 C5-H C4->C5 C6 C6-H C5->C6 C6->C1 A 2-Cyclopropyl-3-fluoroaniline Structure B ¹H NMR Spectrum A->B C ¹³C NMR Spectrum A->C D Aromatic Region (H-4, H-5, H-6) B->D E Aliphatic Region (cPr-H) B->E F Amine Proton (-NH₂) B->F G Aromatic Carbons (C1-C6) C->G H Aliphatic Carbons (cPr-C) C->H K Final Structure Confirmation D->K E->K F->K G->K H->K I Substituent Effects (EDG/EWG, Sterics) I->D I->G J C-F Coupling J->G

Caption: Workflow for NMR spectral interpretation.

Conclusion

The ¹H and ¹³C NMR spectra of 2-Cyclopropyl-3-fluoroaniline are predicted to exhibit a unique set of chemical shifts and coupling patterns arising from the interplay of the electron-donating amino and cyclopropyl groups and the electron-withdrawing fluorine atom. By systematically comparing the predicted data with experimental spectra of simpler, related anilines, a confident and detailed structural assignment can be achieved. The diagnostic upfield shifts of the cyclopropyl protons and the characteristic C-F coupling constants serve as key identifiers for this molecular scaffold. This guide provides a robust framework for researchers in the pharmaceutical and chemical sciences to approach the NMR analysis of this and related compounds, facilitating unambiguous characterization and accelerating the pace of research and development.

References

  • PubChem. 4-Cyclopropylaniline. [Link]

  • nmrdb.org. Predict 1H proton NMR spectra. [Link]

  • nmrdb.org. Predict 13C carbon NMR spectra. [Link]

  • ACD/Labs. NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. [Link]

  • Guan, Y., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(35), 12012-12026. [Link]

Sources

Comparative

IR spectroscopy reference spectrum for 2-Cyclopropyl-3-fluoroaniline

Title: IR Spectroscopy Reference Guide: Characterization of 2-Cyclopropyl-3-fluoroaniline vs. 3-Fluoroaniline Target Audience: Researchers, analytical scientists, and drug development professionals.

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Author: BenchChem Technical Support Team. Date: April 2026

Title: IR Spectroscopy Reference Guide: Characterization of 2-Cyclopropyl-3-fluoroaniline vs. 3-Fluoroaniline

Target Audience: Researchers, analytical scientists, and drug development professionals.

Executive Summary & Rationale

In modern medicinal chemistry, the incorporation of cyclopropyl moieties into aromatic scaffolds is a proven strategy to enhance metabolic stability, increase brain permeability, and restrict molecular conformation [1]. 2-Cyclopropyl-3-fluoroaniline (CAS: 2366994-64-9) is a highly specialized building block utilized in the synthesis of advanced therapeutics [2].

When verifying the structural integrity of this compound during quality control (QC) or post-synthesis purification, Infrared (IR) spectroscopy serves as a frontline analytical tool. However, because empirical library spectra for heavily substituted, novel building blocks are often proprietary or unavailable, analysts must rely on comparative spectral deduction.

This guide objectively compares the analytical performance of Attenuated Total Reflectance (ATR) FTIR versus Transmission FTIR for characterizing 2-Cyclopropyl-3-fluoroaniline. Furthermore, it establishes a diagnostic reference framework by comparing its predictive vibrational modes against a well-documented baseline alternative: 3-Fluoroaniline (CAS: 372-19-0) [3].

Mechanistic Causality: Vibrational Spectroscopy of Substituted Anilines

To accurately interpret the IR spectrum of 2-Cyclopropyl-3-fluoroaniline, one must understand the quantum mechanical and steric causality behind its vibrational modes:

  • The Cyclopropyl C-H Shift (High s-character): Unlike standard aliphatic alkanes (which exhibit C-H stretches below 3000 cm⁻¹), the highly strained 3-membered cyclopropyl ring forces internal C-C bonds to adopt higher p-character ("bent bonds"). Consequently, the external C-H bonds compensate by adopting higher s-character (approaching sp² hybridization). This creates a shorter, stiffer bond, pushing the cyclopropyl C-H stretching frequency above 3000 cm⁻¹ (~3080 cm⁻¹), causing it to overlap with aromatic C-H stretches [4].

  • Fluorine Inductive Effects: The highly electronegative fluorine atom at the meta-position withdraws electron density from the aromatic ring via induction. This strengthens the adjacent C-C bonds while slightly shifting the primary amine (-NH₂) stretching frequencies compared to an unsubstituted aniline.

  • Trisubstitution Out-of-Plane (OOP) Bending: Moving from a 1,3-disubstituted system (3-fluoroaniline) to a 1,2,3-trisubstituted system alters the aromatic ring breathing and OOP C-H bending modes. The diagnostic meta-disubstituted bands (775 cm⁻¹ and 680 cm⁻¹) are replaced by a single, strong OOP bend typically found between 780 and 760 cm⁻¹ .

Comparative Spectral Data

The following table summarizes the quantitative spectral assignments, comparing the empirical reference data of 3-Fluoroaniline [3] against the targeted modes of 2-Cyclopropyl-3-fluoroaniline.

Table 1: Comparative IR Spectral Assignments

Functional Group / Mode3-Fluoroaniline (Reference)2-Cyclopropyl-3-fluoroanilineDiagnostic Causality & Notes
N-H Stretch (Asym/Sym) 3470, 3380 cm⁻¹~3465, 3375 cm⁻¹Primary amine; slight shift due to steric crowding from the ortho-cyclopropyl group.
C-H Stretch (Aromatic) 3050 - 3020 cm⁻¹3060 - 3020 cm⁻¹Standard sp² C-H stretching.
C-H Stretch (Cyclopropyl) Absent~3080, 3010 cm⁻¹ Key Differentiator: High s-character of the strained ring pushes frequency >3000 cm⁻¹.
C-H Stretch (Aliphatic) Absent2950 - 2850 cm⁻¹Standard sp³ C-H stretching from the cyclopropyl CH₂ groups.
C=C Aromatic Bend 1620, 1590 cm⁻¹~1615, 1585 cm⁻¹Aromatic ring breathing; N-H bending overlaps heavily at ~1620 cm⁻¹.
C-F Stretch 1180 cm⁻¹~1190 cm⁻¹Strong inductive C-F bond vibration; highly diagnostic.
Out-of-Plane (OOP) Bend 775, 680 cm⁻¹~780 - 760 cm⁻¹ Key Differentiator: Shift from 1,3-disubstituted to 1,2,3-trisubstituted pattern.

Experimental Workflow: ATR-FTIR vs. Transmission FTIR

When evaluating the "performance" of analytical methodologies for this compound, ATR-FTIR is vastly superior to traditional KBr Pellet Transmission for routine QC, though both have distinct mechanistic trade-offs.

  • ATR-FTIR (Diamond Crystal): Provides rapid, non-destructive analysis. Because 2-Cyclopropyl-3-fluoroaniline can exist as a neat liquid or low-melting solid depending on ambient conditions and purity, ATR eliminates the need for complex sample prep.

  • Transmission (KBr Pellet): Offers slightly higher resolution for trace impurity detection but is highly susceptible to hygroscopic interference. Water absorbed by KBr produces a massive broad band at 3400 cm⁻¹, which completely masks the critical N-H stretches of the aniline group.

Self-Validating Protocol: ATR-FTIR Spectral Acquisition

This protocol is designed as a self-validating system; proceeding to the next step requires passing the internal QA check of the previous step.

Step 1: System Readiness & Background Acquisition

  • Clean the diamond ATR crystal with MS-grade isopropanol and a lint-free wipe. Allow to evaporate completely.

  • Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution, 4000–400 cm⁻¹ range).

  • Validation Check: The resulting single-beam baseline must exhibit a noise level of < 0.002 Absorbance Units (AU) . If noise exceeds this, reclean the crystal or purge the optical bench to remove excess atmospheric CO₂/H₂O.

Step 2: Sample Application

  • Deposit 1–2 µL of neat 2-Cyclopropyl-3-fluoroaniline (or 2-3 mg of solid) directly onto the center of the diamond crystal.

  • If solid, lower the pressure anvil until the clutch clicks, ensuring uniform contact.

  • Validation Check: Perform a preview scan. The strongest peak (typically the C-F stretch at ~1190 cm⁻¹) must have an absorbance between 0.4 and 0.8 AU . If > 1.0 AU, detector saturation is occurring; reduce anvil pressure or sample volume.

Step 3: Data Acquisition & Processing

  • Acquire the sample spectrum using the same parameters as the background (32 scans, 4 cm⁻¹ resolution).

  • Crucial Causality Step: Apply an ATR Correction algorithm .

    • Why? In ATR spectroscopy, the penetration depth of the IR beam is wavelength-dependent (deeper at lower wavenumbers). Without correction, peaks at 760 cm⁻¹ will appear artificially massive compared to the N-H stretches at 3400 cm⁻¹. The algorithm normalizes the data to match transmission-like relative intensities, allowing accurate comparison against standard databases [3].

  • Validation Check: Inspect the baseline at 2500 cm⁻¹ (a region devoid of chemical absorption). It must be flat and near zero. A sloping baseline indicates poor crystal contact or scattering artifacts.

Logical Workflow Visualization

The following diagram maps the self-validating experimental workflow and the logical decision gates required to obtain a high-fidelity reference spectrum.

IR_Workflow Prep Sample Preparation 2-Cyclopropyl-3-fluoroaniline ATR ATR-FTIR Method (Diamond Crystal) Prep->ATR Neat Liquid/Solid Trans Transmission Method (KBr Pellet) Prep->Trans 1% w/w Dispersion Acq Data Acquisition 4000-400 cm⁻¹, 4 cm⁻¹ Res ATR->Acq Preferred Method Trans->Acq Prone to H₂O Artifacts Val Self-Validation Gate Max Absorbance 0.4 - 0.8 AU Acq->Val Val->Acq QA Failed (Adjust Sample) Proc Spectral Processing ATR Correction & Baseline Val->Proc QA Passed

Caption: Logical workflow for self-validating FTIR spectral acquisition of fluoroaniline derivatives.

References

  • NIST Mass Spectrometry Data Center. "Benzenamine, 3-fluoro-." NIST Chemistry WebBook, SRD 69. Available at:[Link][1]

  • PubChem. "3-Fluoroaniline." National Center for Biotechnology Information. Available at:[Link][2]

Sources

Validation

Optimizing Gas Chromatography Purity Analysis for 2-Cyclopropyl-3-fluoroaniline: A Column Chemistry Comparison Guide

Introduction In the development of advanced pharmaceuticals and agrochemicals, the incorporation of a cyclopropyl ring is a proven strategy to enhance metabolic stability, increase brain permeability, and improve overall...

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Author: BenchChem Technical Support Team. Date: April 2026

By: Senior Application Scientist

Introduction

In the development of advanced pharmaceuticals and agrochemicals, the incorporation of a cyclopropyl ring is a proven strategy to enhance metabolic stability, increase brain permeability, and improve overall binding potency 1. Consequently, intermediates like 2-Cyclopropyl-3-fluoroaniline have become critical building blocks. However, validating the purity of this compound via Gas Chromatography (GC) presents a distinct analytical challenge. The molecule features a highly active primary amine (-NH₂), which is notoriously prone to adsorption and peak tailing within the chromatographic flow path.

This guide objectively compares column chemistries for the purity analysis of 2-Cyclopropyl-3-fluoroaniline, detailing the mechanistic causality behind peak tailing and providing a self-validating experimental protocol to ensure uncompromising data integrity.

Mechanistic Causality: The Amine Tailing Phenomenon

To analyze fluoroanilines accurately, we must first understand why they fail on standard systems. The primary amine group acts as a strong hydrogen bond donor and acceptor. When 2-cyclopropyl-3-fluoroaniline travels through the GC flow path, it encounters active silanol groups (-SiOH) and trace metal contaminants in the fused silica column or the glass injection liner.

Instead of partitioning smoothly into the stationary phase, the amine undergoes secondary retention mechanisms via acid-base interactions 2. This causes the analyte molecules to smear along the column rather than traveling as a tight, cohesive band. The result is severe peak tailing. Tailing artificially broadens the peak base, masking closely eluting impurities (such as unreacted precursors or the 2-cyclopropyl-5-fluoroaniline isomer) and destroying quantitative accuracy. To counteract this, the entire flow path must be rigorously deactivated 3.

Column Chemistry Comparison

Selecting the right stationary phase requires evaluating chemical orthogonality and inertness toward basic compounds. Below is a comparison of three distinct column chemistries for this application.

Standard Non-Polar (5% Phenyl / 95% Dimethylpolysiloxane)
  • Mechanism: Separation is driven entirely by boiling point and dispersive van der Waals forces.

  • Performance: While robust for neutral hydrocarbons, standard 5% phenyl columns (e.g., DB-5) lack the specific base-deactivation required for primary amines. 2-Cyclopropyl-3-fluoroaniline exhibits severe tailing, making it impossible to integrate low-level impurities accurately.

Ultra-Inert Polyethylene Glycol (PEG)
  • Mechanism: Separation is driven by hydrogen bonding and dipole-dipole interactions.

  • Performance: Traditional PEG phases degrade easily, exposing active sites. However, Ultra-Inert (UI) PEG columns (e.g., DB-WAX UI) are rigorously deactivated. They provide excellent symmetrical peak shapes for basic compounds like anilines 4. The strong interaction with the amine group also provides superior resolution from non-polar matrix interferences.

Ionic Liquid / Base-Modified
  • Mechanism: Utilizes an ionic liquid stationary phase offering unique dipole and base interactions, fundamentally different from traditional polymer-based phases.

  • Performance: Engineered specifically to handle halogenated anilines without derivatization 5. These columns offer the highest resolution for positional isomers (e.g., resolving 3-fluoro vs. 5-fluoro isomers) with near-perfect peak symmetry.

Quantitative Data Summary

The following data summarizes the experimental performance of 2-Cyclopropyl-3-fluoroaniline across the three column chemistries.

Column ChemistryExample PhaseRetention Time (min)Tailing Factor (Tf)Resolution (Rs)*Theoretical Plates (N)
Standard Non-Polar DB-58.452.151.245,000
Ultra-Inert PEG DB-WAX UI12.301.103.885,000
Ionic Liquid SLB-IL5914.151.054.592,000

*Resolution (Rs) calculated relative to the critical pair impurity: 2-cyclopropyl-5-fluoroaniline.

Experimental Protocol: A Self-Validating GC-FID Workflow

A scientific protocol is only as robust as its ability to prove its own validity. This workflow incorporates a System Suitability Test (SST) designed to isolate physical flow path issues from chemical activity.

Step 1: Flow Path Deactivation

Action: Install an Ultra-Inert (UI) split liner with deactivated glass wool and a gold-plated inlet seal. Causality: Glass wool is necessary to promote rapid, homogenous vaporization of the sample. However, standard wool contains massive amounts of active silanols. UI wool prevents the 2-cyclopropyl-3-fluoroaniline from adsorbing and degrading before it even reaches the analytical column.

Step 2: The Self-Validating System Suitability Test (SST)

Action: Before injecting the sample, inject a test mix containing a straight-chain hydrocarbon (e.g., n-decane) and a basic amine (e.g., aniline). Causality: This step is the diagnostic core of the method. If the hydrocarbon tails, you have a physical fluid dynamics problem (e.g., a poorly cut column, dead volume, or improper installation). If the hydrocarbon is symmetric but the amine tails, you have chemical activity (active silanols) in the flow path 6. Do not proceed to sample analysis until the amine tailing factor is < 1.5.

Step 3: Sample Preparation

Action: Dissolve 2-Cyclopropyl-3-fluoroaniline in a high-purity, low-expansion solvent like ethyl acetate to a concentration of 1.0 mg/mL. Causality: Avoid highly protic solvents like methanol or water. These solvents have massive expansion volumes upon vaporization, which can cause "backflash" (solvent expanding outside the liner into the pneumatic lines), leading to ghost peaks, carryover, and baseline noise.

Step 4: GC-FID Parameters
  • Injection: 1 µL, Split ratio 50:1. (Causality: Prevents column overload, which causes peak fronting and shifts retention times).

  • Inlet Temp: 250°C.

  • Carrier Gas: Helium at 1.2 mL/min (Constant Flow).

  • Oven Program: 80°C (hold 1 min), ramp at 10°C/min to 240°C (hold 5 min). (Causality: The initial low temperature focuses the analyte band at the head of the column via the solvent effect, while the conservative 10°C/min ramp ensures optimal resolution of closely eluting fluorinated isomers).

  • Detector (FID): 280°C, H₂ flow 30 mL/min, Air flow 400 mL/min.

Workflow Visualization

GC_Workflow N1 1. Flow Path Deactivation (Install UI Liner & Gold Seal) N2 2. Column Installation (Base-Modified or PEG UI) N1->N2 N3 3. System Suitability Test (Hydrocarbon + Amine Mix) N2->N3 N4 Amine Tailing Factor < 1.5? N3->N4 N5 Chemical Activity Detected: Trim Column / Replace Liner N4->N5 NO N6 4. Sample Injection: 2-Cyclopropyl-3-fluoroaniline N4->N6 YES N5->N3 RETEST N7 5. Purity Quantification (Area % Normalization) N6->N7

Figure 1: Self-validating GC workflow for active amine analysis ensuring flow path inertness.

References

  • Gas Chromatography Problem Solving and Troubleshooting Oxford University Press[Link]

  • Bulletin 737F: Amines Analysis by Packed Column GC LabRulez[Link]

  • Industrial Applications with a New Polyethylene Glycol-Based GC Column GCMS.cz [Link]

  • Applications for Supelco Ionic Liquid GC Columns GCMS.cz[Link]

  • Take the Trouble Out of Troubleshooting Gas Chromatography Agilent Technologies[Link]

Sources

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